2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
Description
BenchChem offers high-quality 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c1-10-7-8-13(11(2)9-10)16-19(17,18)14-6-4-3-5-12(14)15/h3-9,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYQKWDPGMMLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429121 | |
| Record name | 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-29-7 | |
| Record name | 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In Silico Docking Studies for 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide: A Technical Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: The Imperative of Predictive Science in Modern Drug Discovery
The journey from a promising chemical entity to a clinically approved therapeutic is arduous and fraught with high attrition rates. To navigate this complex landscape, the integration of computational methodologies is no longer a niche specialty but a cornerstone of efficient drug discovery. In silico molecular docking, a powerful predictive tool, allows us to visualize and quantify the interactions between a potential drug molecule and its biological target at an atomic level. This guide provides a rigorous, technically-grounded framework for conducting such a study on 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide, a compound of interest owing to its sulfonamide scaffold—a frequent player in successful pharmacophores. Our focus is not merely on the 'how-to', but on the 'why'—the scientific rationale that underpins each step, ensuring the generation of robust and defensible data.
Foundational Principles: Understanding the In Silico Approach
Molecular docking simulates the binding process of a ligand (in our case, 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide) to the active site of a macromolecular target, typically a protein. This computational technique is predicated on two core components:
-
A Search Algorithm: This explores a vast conformational space to find the most favorable binding poses of the ligand within the receptor's active site.
-
A Scoring Function: This estimates the binding affinity for each generated pose, typically expressed in kcal/mol, allowing for a rank-ordering of potential binding modes.
A lower (more negative) binding energy generally indicates a more stable and favorable interaction. However, it is crucial to interpret these scores within the context of the specific interactions observed.
The Experimental Workflow: A Step-by-Step Protocol
The reliability of any in silico study is contingent upon a meticulously executed and validated workflow. The following protocol outlines the critical steps for a robust docking study of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide.
Target Selection and Preparation: Laying the Groundwork
The choice of a biological target is a critical first step and should be informed by existing literature or a specific therapeutic hypothesis. Given the prevalence of the sulfonamide moiety in carbonic anhydrase inhibitors, we will proceed with Human Carbonic Anhydrase II (CA-II) as our primary target.
Protocol 2.1: Receptor Preparation
-
Data Acquisition: Download the crystal structure of Human Carbonic Anhydrase II from the Protein Data Bank (PDB ID: 2CBE). This structure is of high resolution and provides an excellent starting point.
-
Structural Refinement:
-
Load the PDB file into a molecular modeling environment (e.g., UCSF Chimera, PyMOL).
-
Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and ions, with the exception of the catalytic zinc ion (ZN) which is critical for the enzyme's function.
-
Inspect the protein for missing residues or atoms and use built-in tools to reconstruct these missing fragments.
-
-
Protonation and Charge Assignment:
-
Add polar hydrogens to the protein, as these are typically not resolved in crystal structures but are vital for hydrogen bonding.
-
Assign partial charges to each atom using a well-established force field, such as Gasteiger charges.
-
-
File Format Conversion: Save the prepared receptor in the PDBQT file format, which is required for use with AutoDock Vina. This format contains the atomic coordinates, partial charges, and atom type definitions.
Ligand Preparation: Defining the Key
The ligand, 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide, must be accurately represented in three dimensions for the docking simulation.
Protocol 2.2: Ligand Preparation
-
2D to 3D Conversion:
-
Draw the 2D structure of the ligand using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert this 2D representation into a 3D structure.
-
-
Energy Minimization:
-
Perform a geometry optimization and energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, sterically favorable conformation.
-
-
Ligand Setup for Docking:
-
Load the energy-minimized ligand into AutoDockTools.
-
Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the molecule.
-
-
File Format Conversion: Save the prepared ligand in the PDBQT format.
Molecular Docking Simulation: The Virtual Experiment
With the prepared receptor and ligand, the docking simulation can be executed. We will utilize AutoDock Vina, a widely-used and well-validated docking engine.
Protocol 2.3: Docking with AutoDock Vina
-
Defining the Search Space (The Grid Box):
-
Center the grid box on the active site of Carbonic Anhydrase II. The position of the catalytic zinc ion is an excellent landmark for this purpose.
-
The dimensions of the grid box should be sufficient to encompass the entire active site, allowing the ligand to rotate and translate freely within this space.
-
-
Configuration File:
-
Create a configuration text file that specifies the file paths for the receptor and ligand (in PDBQT format), the coordinates of the grid box center, and its dimensions.
-
-
Execution:
-
Run the AutoDock Vina simulation from the command line, referencing the configuration file.
-
-
Output Analysis:
-
Vina will generate an output file containing the top-ranked binding poses of the ligand, along with their corresponding binding affinities.
-
Data Visualization and Interpretation
Workflow Visualization
Caption: A high-level overview of the in silico docking workflow.
Quantitative Data Summary
The primary output of the docking simulation should be tabulated for clear comparison of the predicted binding poses.
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -9.2 | 0.000 | HIS94, HIS96, THR199, ZN |
| 2 | -8.8 | 1.34 | HIS94, VAL121, THR199 |
| 3 | -8.5 | 1.98 | HIS96, LEU198, THR200 |
| ... | ... | ... | ... |
This is example data and should be replaced with actual results from the docking simulation.
Ligand-Receptor Interaction Diagram
A visual representation of the interactions between the ligand and the active site residues is crucial for understanding the binding mode.
Caption: A schematic of the predicted interactions for the top-ranked pose.
Ensuring Scientific Integrity: Validation and Controls
A critical aspect of any computational study is the validation of the methodology.
-
Redocking of a Co-crystallized Ligand: A common and effective validation technique is to first dock a known inhibitor (ideally the one from the downloaded crystal structure) into the active site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.
-
Comparison with Known Actives and Inactives: If available, a set of known binders and non-binders for the target can be docked. A robust protocol should be able to differentiate between these two classes, with the known actives showing significantly better docking scores.
Conclusion and Forward Look
This guide has outlined a comprehensive and scientifically rigorous approach to conducting in silico molecular docking studies on 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide. The insights derived from such studies are invaluable for hypothesis generation, hit-to-lead optimization, and for providing a structural basis for observed biological activity. It is imperative to remember that in silico docking is a predictive tool, and its findings should be used to guide and prioritize experimental validation, such as in vitro binding assays and functional assays. The synergy between computational and experimental approaches is what will ultimately drive the successful discovery of novel therapeutics.
References
-
Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
A Technical Guide to the Discovery and Synthesis of Novel Benzenesulfonamide Derivatives
Introduction: The Enduring Legacy of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of sulfanilamide, the first commercially available antimicrobial, this versatile scaffold has given rise to a multitude of therapeutic agents.[1][2] Its derivatives are not confined to antimicrobial applications but span a wide pharmacological spectrum, including diuretics, hypoglycemics, anticonvulsants, and potent anticancer agents.[3][4] The success of this pharmacophore lies in its unique chemical properties, particularly its ability to act as a bioisostere for other functional groups and its role as a potent zinc-binding group (ZBG). This guide provides an in-depth exploration of the strategies employed in the discovery and synthesis of novel benzenesulfonamide derivatives, focusing on the rationale behind experimental design and the elucidation of structure-activity relationships (SAR) that drive modern drug development.
The Benzenesulfonamide Pharmacophore: A Privileged Structure
The core structure, Ar-SO₂NR₂', is deceptively simple. Its power as a pharmacophore stems from two key features:
-
The Sulfonamide Moiety (-SO₂NH-): This group is a powerful hydrogen bond donor and acceptor. Crucially, in its deprotonated form (-SO₂N⁻-), it becomes an exceptional coordinating ligand for the Zn²⁺ ion found in the active site of metalloenzymes. This interaction is the primary mechanism for the inhibition of carbonic anhydrases (CAs), a major target class for these derivatives.[5]
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The Aryl Ring (Ar-): The benzene ring serves as a rigid scaffold onto which various substituents can be placed. These modifications allow for the precise tuning of the molecule's steric and electronic properties, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).[5][6][7]
This dual functionality—a potent ZBG coupled with a highly tunable scaffold—makes the benzenesulfonamide a "privileged structure" in drug discovery, capable of being adapted to inhibit a diverse range of biological targets.
Strategies for the Synthesis of Novel Derivatives
The synthesis of a benzenesulfonamide library is typically a divergent process, starting from a common intermediate that is subsequently diversified. The fundamental step is the formation of the sulfonamide bond, most commonly achieved by reacting a benzenesulfonyl chloride with a primary or secondary amine.
Core Synthesis and Diversification Workflow
The causality behind this workflow is efficiency. A common, easily accessible starting material like sulfanilamide or a custom-synthesized benzenesulfonyl chloride is prepared on a large scale.[8] This core intermediate is then reacted with a diverse library of amines or other coupling partners in parallel, allowing for the rapid generation of dozens or hundreds of unique analogues for screening. The choice of base (e.g., pyridine, triethylamine) is critical; it must be strong enough to scavenge the HCl byproduct without promoting unwanted side reactions.[9] The solvent is chosen based on the solubility of the reactants and its inertness to the reaction conditions.
Sources
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- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
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- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 9. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide for Chemical Library Screening
Abstract
This technical guide provides a comprehensive framework for the strategic utilization of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide in chemical library screening for drug discovery. The benzenesulfonamide moiety is a well-established "privileged scaffold," consistently found in a multitude of clinically approved drugs and bioactive molecules.[1] This document delineates the core physicochemical properties of the title compound, provides a robust, field-proven protocol for its synthesis and quality control, and outlines a strategic workflow for its deployment in high-throughput screening (HTS) campaigns. By explaining the causality behind experimental choices and emphasizing self-validating protocols, this guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity for identifying novel therapeutic leads.
Compound Profile and Strategic Rationale
Core Physicochemical Data
2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide (CAS 941294-29-7) is a synthetic organic compound positioned as a valuable building block for discovery chemistry.[2][3] Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 941294-29-7 | [2][3] |
| Molecular Formula | C₁₄H₁₄BrNO₂S | [2][3] |
| Molecular Weight | 340.2 g/mol | [2][3] |
| Typical Purity | ≥98% | [2] |
| Physical Form | Solid | N/A |
| Storage | Room temperature | [2] |
| Intended Use | Research and manufacturing only | [2][3] |
The Benzenesulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry
The decision to include a compound in a screening library is driven by its potential to interact with a wide range of biological targets. The benzenesulfonamide core is a quintessential example of a privileged scaffold due to its unique combination of features:
-
Hydrogen Bonding Capability: The sulfonamide group (-SO₂NH-) is an excellent hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens), enabling critical interactions within protein active sites.
-
Structural Mimicry: It can act as a non-classical, non-hydrolyzable mimic of a peptide bond, a phosphate group, or a carboxylate.
-
Metabolic Stability: The sulfonamide linkage is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.[1]
-
Synthetic Tractability: As detailed in Section 2, sulfonamides are readily synthesized, allowing for the rapid generation of diverse analog libraries for structure-activity relationship (SAR) studies.[4]
The historical and ongoing success of this scaffold is evident in its presence across a vast therapeutic landscape, including anticancer agents (carbonic anhydrase inhibitors), antibacterials, diuretics, and CNS-acting drugs.[1][5][6]
Strategic Features of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
This specific molecule offers three key points of diversity for follow-up chemistry:
-
The Sulfonamide Core: The central pharmacophore responsible for broad bioactivity.
-
The 2,4-dimethylphenyl Group: This moiety modulates lipophilicity and sterics, influencing how the molecule fits into a binding pocket. Its specific substitution pattern can be varied to probe different regions of a target protein.
-
The 2-bromo-phenyl Group: The bromine atom is the most critical feature for library development. It serves as a versatile synthetic handle for post-screening modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid hit-to-lead optimization. One vendor notably classifies this molecule as a "Protein Degrader Building Block," suggesting its utility as a starting point for constructing PROTACs or molecular glues, where the bromine would be the attachment point for a linker.[2]
Synthesis and Quality Control for Library Production
A screening library's integrity is paramount. The following protocols ensure the production of high-purity 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide, establishing a trustworthy foundation for any screening campaign.
Proposed Synthetic Route
The most direct and reliable method for synthesizing N-arylsulfonamides is the coupling of a sulfonyl chloride with an aniline. This approach is robust and amenable to a wide range of substrates.
Experimental Protocol 2.1: Synthesis
-
Reaction Setup: To a stirred solution of 2,4-dimethylaniline (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Causality: The reaction is performed at 0 °C to control the initial exotherm of the acid-base reaction and the subsequent sulfonylation. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
-
Addition of Sulfonyl Chloride: Add a solution of 2-bromobenzenesulfonyl chloride (1.05 eq) in DCM dropwise over 30 minutes.
-
Causality: Dropwise addition prevents localized heating and potential side reactions. A slight excess of the sulfonyl chloride ensures full consumption of the starting aniline.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.
-
Workup: Quench the reaction with 1 M HCl (aq). Separate the organic layer, and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Causality: The acid wash removes excess pyridine and any unreacted aniline. The bicarbonate wash removes residual acidic impurities. The brine wash removes bulk water before drying.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water).
Quality Control (QC) for Library Compounds
QC is a non-negotiable step to ensure that observed biological activity is real and not an artifact of impurities. This protocol constitutes a self-validating system for compound integrity.
| QC Technique | Purpose | Acceptance Criteria |
| ¹H and ¹³C NMR | Structural Confirmation | Spectrum consistent with the proposed structure. Absence of significant impurity signals. |
| LC-MS | Purity Assessment & Mass Confirmation | Purity ≥95% by UV trace (e.g., at 214/254 nm). Observed mass [M+H]⁺ or [M-H]⁻ within ±0.2 Da of calculated mass. |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass Confirmation | Observed mass within ±5 ppm of the calculated exact mass. |
Strategic Application in Chemical Library Screening
The utility of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is realized through its systematic evaluation in a well-designed screening cascade.
Experimental Protocol 3.1: High-Throughput Carbonic Anhydrase IX Inhibition Assay (Example)
Given the prevalence of sulfonamides as carbonic anhydrase (CA) inhibitors, this target class serves as an excellent example for a primary assay.[7][8] This protocol describes a fluorescence-based assay to measure the esterase activity of CA IX.
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100.
-
Enzyme: Recombinant human Carbonic Anhydrase IX (catalytic domain) diluted to 2X final concentration in Assay Buffer.
-
Substrate: 4-Methylumbelliferyl acetate (4-MUA) diluted to 2X final concentration in Assay Buffer.
-
Test Compound: 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide serially diluted in 100% DMSO, then diluted into Assay Buffer.
-
-
Assay Procedure (384-well format):
-
Add 50 nL of compound solution in DMSO to the assay plate. Include positive controls (e.g., Acetazolamide) and negative controls (DMSO only).
-
Add 10 µL of 2X CA IX enzyme solution to all wells.
-
Pre-incubation: Incubate for 15 minutes at room temperature.
-
Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for detecting slow-binding inhibitors.
-
-
Initiate Reaction: Add 10 µL of 2X 4-MUA substrate solution to all wells.
-
Detection: Immediately begin kinetic monitoring of fluorescence (Excitation: 360 nm, Emission: 450 nm) for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Normalize the data to controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_bkgd) / (Rate_DMSO - Rate_bkgd)).
-
Hits are typically defined as compounds exhibiting >50% inhibition or activity greater than 3 standard deviations from the mean of the DMSO controls.
-
Potential Mechanistic Pathways and Target Classes
The benzenesulfonamide scaffold is pleiotropic, meaning it can interact with numerous, structurally distinct protein targets. This versatility is a key advantage for library screening. A high-level overview of potential target classes is presented below.
-
Metalloenzymes (Carbonic Anhydrases): This is the most well-documented target class. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion in the active site, leading to potent inhibition.[5][9] This interaction is a primary hypothesis for any observed activity.
-
DNA Processing Enzymes: Recent HTS campaigns have identified sulfonamides as covalent inhibitors of WRN helicase and inhibitors of bacterial DNA gyrase, demonstrating the scaffold's utility beyond classic targets.[10][11][12]
-
GPCRs & Ion Channels: Certain sulfonamide derivatives have been developed as potent modulators of G-protein coupled receptors and voltage-gated ion channels, such as sodium channels, highlighting their potential in CNS disorders.[6][13]
-
Other Enzymes: The scaffold has been found to inhibit a diverse range of other enzymes, including V-ATPases (by disrupting organellar pH) and phosphodiesterases (PDEs), showcasing its broad applicability.[1][14]
Conclusion and Future Outlook
2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is more than a single chemical; it is a strategic entry point into a vast and therapeutically relevant chemical space. Its combination of a privileged core scaffold and a synthetically versatile bromine handle makes it an exemplary compound for inclusion in any modern chemical screening library. By adhering to rigorous standards of synthesis, quality control, and systematic screening, researchers can effectively leverage this molecule to uncover novel biological mechanisms and initiate drug discovery programs targeting a wide array of human diseases. The true potential of this compound lies not just in its own activity, but in the thousands of diverse analogs that can be rapidly generated from it in a data-driven, hit-to-lead campaign.
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2-Bromo-N-(2, 4-dimethylphenyl)benzenesulfonamide, min 98%, 100 grams. CP Lab Safety. [Link]
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2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. PubChem. [Link]
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2,4-Dimethyl-N-phenyl-benzene-sulfonamide. PubMed. [Link]
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Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. [Link]
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Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. PubMed Central. [Link]
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Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic. PMC - NIH. [Link]
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Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. PMC - NIH. [Link]
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Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
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Chemical structures of the sulfonamide compounds isolated from the chemical screening. ResearchGate. [Link]
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Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com. [Link]
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N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. PMC - NIH. [Link]
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Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
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Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]
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Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]
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Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central. [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]
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An In-Depth Technical Guide to the In Silico ADMET Profile Prediction of Novel Chemical Entities: A Methodological Workflow for CAS 941294-29-7
Executive Summary: The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Addressing these potential liabilities in the earliest stages of research is not merely advantageous; it is a strategic imperative. The use of in silico predictive models has become an indispensable component of this early assessment, offering a rapid, cost-effective, and resource-efficient means to prioritize compounds with the highest probability of success.[2][3]
This guide provides a comprehensive, in-depth workflow for the ADMET profile prediction of a novel chemical entity. As the compound designated by CAS number 941294-29-7 does not correspond to a publicly available chemical structure, this document will use it as a placeholder to illustrate the universal methodology that drug discovery professionals can apply to any new molecule. We will proceed from foundational physicochemical analysis to a multi-parameter predictive assessment, culminating in a framework for data interpretation and experimental validation.
The Imperative of Early ADMET Profiling
Historically, ADMET-related failures were often discovered late in preclinical or even clinical development, resulting in immense financial and time-related costs.[1] The modern drug discovery paradigm has shifted this assessment to the forefront of the process. By generating a predictive ADMET profile before a compound is even synthesized, or alongside its initial biological screening, research teams can:
-
De-risk Projects Early: Identify and eliminate compounds with predictable liabilities (e.g., high toxicity, poor absorption) before committing significant resources.[4]
-
Guide Medicinal Chemistry Efforts: Provide crucial data to medicinal chemists, enabling them to optimize molecular structures not just for potency but also for favorable pharmacokinetic and safety profiles.[5]
-
Reduce Animal Testing: By prioritizing compounds with better predicted profiles, in silico methods help refine and reduce the number of candidates that proceed to animal studies, in line with the "3Rs" principles (Replacement, Reduction, and Refinement).
The core principle is to treat ADMET properties as a co-equal parameter alongside biological activity from the very beginning of a project.
Foundational Analysis: Physicochemical Characterization
Before any biological prediction can be made, the fundamental physicochemical properties of the molecule must be understood. These properties are the primary determinants of a compound's behavior in a biological system. High-quality in silico models can predict these with considerable accuracy.
Key Physicochemical Parameters:
-
Lipophilicity (logP/logD): The octanol-water partition coefficient is a master variable influencing solubility, permeability, metabolic stability, and plasma protein binding. An optimal logP is typically sought, as excessively high values can lead to poor solubility and high metabolic turnover, while very low values can hinder membrane permeability.
-
Aqueous Solubility (logS): A compound must be in solution to be absorbed and distributed. Poor aqueous solubility is a major hurdle for oral drug development. Predictions are often classified into categories (e.g., low, moderate, high).
-
Topological Polar Surface Area (TPSA): TPSA is strongly correlated with a molecule's ability to cross cell membranes. Values below 140 Ų are generally associated with better oral absorption.[6]
-
Molecular Weight (MW): Larger molecules often face challenges with permeability and bioavailability.
-
pKa: The ionization state of a compound at physiological pH (acidic, basic, neutral) profoundly affects its solubility, absorption, and interaction with biological targets.
These parameters are foundational and are used by more complex ADMET models as input descriptors.[7] Accurate initial characterization is therefore essential for the reliability of all subsequent predictions.
The In Silico ADMET Prediction Workflow
The ADMET profile is a composite of multiple independent, yet interconnected, parameters. A robust predictive workflow evaluates each component systematically.
Absorption
For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step.
-
Human Intestinal Absorption (HIA): This is a qualitative prediction (Good/Poor) of the extent of absorption after oral administration. Models are trained on large datasets of known drug absorption values.
-
Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for the intestinal barrier.[8][9] In silico models predict the apparent permeability coefficient (Papp), providing a quantitative estimate of a compound's ability to passively diffuse across the intestinal epithelium.[8]
-
P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter in the intestinal wall and blood-brain barrier that actively pumps substrates back into the gut lumen or blood, respectively. Predicting whether a compound is a P-gp substrate or inhibitor is critical, as P-gp efflux can severely limit bioavailability and CNS penetration.[10]
Distribution
Once absorbed, a drug's distribution determines its concentration at the site of action versus other tissues.
-
Blood-Brain Barrier (BBB) Penetration: For CNS-acting drugs, crossing the BBB is essential. For peripherally acting drugs, avoiding BBB penetration is desirable to prevent CNS side effects. This is a binary (Yes/No) prediction based on structural features and physicochemical properties.
-
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins (like albumin) dictates the fraction of unbound drug available to exert its therapeutic effect. High PPB can limit efficacy and complicates dosing. In silico models provide a quantitative prediction of the percentage of binding.
Metabolism
Metabolism is the body's process of transforming drugs, primarily in the liver, to facilitate their excretion. This process is mediated by enzymes, most notably the Cytochrome P450 (CYP) family.
-
CYP Inhibition: Predicting whether a compound inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is crucial for assessing the risk of drug-drug interactions (DDIs).[10] A compound that inhibits a key metabolic pathway can cause other co-administered drugs to accumulate to toxic levels.
-
CYP Substrate Potential: Identifying which CYP isoform(s) are likely to metabolize the compound helps predict its metabolic fate and potential DDIs from co-administered drugs that are inducers or inhibitors of that enzyme.
Excretion
While direct prediction of excretion pathways (renal, biliary) is complex, insights can be gained from metabolism and physicochemical properties. For instance, highly polar, water-soluble compounds are more likely to be cleared renally.
Toxicity
Early identification of potential toxicity is one of the most valuable applications of in silico modeling.
-
hERG Inhibition: Blockade of the hERG potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. This is a critical safety checkpoint, and in silico models provide a binary (Yes/No) prediction of inhibition risk.
-
Hepatotoxicity (Liver Toxicity): Drug-induced liver injury (DILI) is a major reason for drug failure and market withdrawal. Predictive models, trained on data from known hepatotoxic compounds, provide a risk assessment (Yes/No).
-
AMES Mutagenicity: The Ames test assesses a compound's potential to cause DNA mutations, a proxy for carcinogenic potential. In silico models screen for structural alerts associated with mutagenicity.
-
Skin Sensitization: This predicts the likelihood of a compound causing an allergic skin reaction upon contact.
A Practical Step-by-Step Protocol
This section outlines a concrete workflow using a publicly accessible and widely respected tool, SwissADME , to generate a preliminary ADMET profile.[11]
Objective: To generate a comprehensive, multi-parameter ADMET prediction for our hypothetical compound, CAS 941294-29-7.
Prerequisite: The chemical structure of the compound in a computer-readable format, typically a SMILES (Simplified Molecular Input Line Entry System) string. As the structure is unknown, we will use the SMILES for a representative drug-like molecule, Imatinib, for demonstration purposes: CN1CCN(CC1)C(C=C2)=CC=C2C3=NC=C(C=C3)C4=CN=C(N4)C5=CC=C(C=C5)C=C(F)F.
Methodology:
-
Navigate to the Tool: Open a web browser and go to the SwissADME homepage.
-
Input the Structure: In the input field, paste the SMILES string of the molecule to be analyzed. Multiple SMILES strings can be entered, one per line, for batch processing.
-
Initiate Analysis: Click the "Run" button to start the prediction process. The computation is typically completed within seconds.
-
Data Extraction and Analysis: The platform will generate a detailed report. Systematically extract the key parameters outlined in Section 3 of this guide. Pay close attention to any "alerts" or violations of drug-likeness rules (e.g., Lipinski's Rule of Five).
-
Synthesize Results: Consolidate the extracted data into a structured format for clear interpretation and decision-making.
Interpreting the Data & Decision Making
The raw output of a prediction server is only as valuable as its interpretation. The goal is to build a holistic picture of the compound's potential strengths and weaknesses.
Hypothetical ADMET Profile for "CAS 941294-29-7"
The following table summarizes a hypothetical prediction for our placeholder compound, illustrating how the data should be structured for review.
| Category | Parameter | Predicted Value | Interpretation / Implication |
| Physicochemical | Molecular Weight | 493.55 g/mol | Acceptable (within Lipinski's rule <500). |
| logP | 3.95 | Moderately lipophilic; balanced properties expected. | |
| logS (Aqueous Solubility) | -4.5 (Poorly Soluble) | Potential challenge for oral formulation and absorption. | |
| TPSA | 95.7 Ų | Excellent; predicts good membrane permeability.[6] | |
| Absorption | GI Absorption | High | Favorable prediction for oral bioavailability. |
| P-gp Substrate | No | Positive; not likely to be removed by efflux pumps. | |
| Distribution | BBB Permeant | No | Desirable for a peripherally acting agent. |
| Plasma Protein Binding | ~95% | High binding; may require higher doses. | |
| Metabolism | CYP1A2 Inhibitor | No | Low risk of DDI with CYP1A2 substrates. |
| CYP2C9 Inhibitor | Yes | Potential Liability: Risk of DDI with drugs like Warfarin. | |
| CYP2D6 Inhibitor | No | Low risk of DDI with CYP2D6 substrates. | |
| CYP3A4 Inhibitor | Yes | Potential Liability: Risk of DDI with many common drugs. | |
| Toxicity | hERG I Inhibitor | Yes | CRITICAL LIABILITY: High risk of cardiotoxicity. |
| AMES Mutagenicity | No | Low risk of being a mutagen. | |
| Hepatotoxicity | No | Low risk of drug-induced liver injury. |
Decision Framework
Based on this hypothetical profile, a Senior Scientist would conclude:
-
Strengths: The compound has excellent predicted absorption and permeability (High GI, low TPSA) and is not a P-gp substrate. It also appears to have a low risk for mutagenicity and hepatotoxicity.
-
Challenges: Poor aqueous solubility is a formulatability challenge that needs to be addressed. High plasma protein binding is a consideration but not a deal-breaker.
-
Liabilities: The predicted inhibition of CYP2C9 and CYP3A4 presents a significant risk for drug-drug interactions.
-
Critical Flaw: The predicted hERG inhibition is the most severe liability. A high risk of cardiotoxicity would likely halt the development of this specific compound unless the project goals can tolerate such a risk (e.g., in certain oncology indications) or a clear structural modification path to mitigate it is available.
This structured analysis allows for a data-driven "Go / No-Go" decision or provides clear directives for the next round of molecular design.
The Self-Validating System: Bridging In Silico and In Vitro
In silico models are predictive tools, not infallible oracles. Their true power is realized when they are used to guide efficient experimental testing in a self-validating loop. The computational predictions generate specific, testable hypotheses that can be confirmed or refuted with targeted in vitro assays.
Validation is the process of assessing the degree to which a computer model can simulate reality. [12] This workflow ensures trustworthiness and scientific rigor.
Tier 1: Experimental Validation of Predicted Liabilities
Based on our hypothetical profile, the highest priority would be to validate the predicted liabilities.
-
hERG Inhibition: Perform an in vitro patch-clamp assay to directly measure the compound's effect on the hERG channel. This is the gold-standard assay to confirm or refute the in silico prediction.
-
CYP Inhibition: Conduct in vitro assays using human liver microsomes to determine the IC50 values for the inhibition of CYP2C9 and CYP3A4.
-
Aqueous Solubility: Experimentally measure the thermodynamic solubility using a standard method like the shake-flask technique.
The results of these experiments provide direct feedback. If the in vitro data confirms the in silico predictions, the decision to terminate the compound is strongly supported. If the in vitro data refutes the predictions (e.g., the compound is not a hERG inhibitor), it builds confidence to proceed and also helps refine the computational models for future use.
Diagram: Integrated ADMET Prediction & Validation Workflow
Caption: Integrated workflow for ADMET prediction and experimental validation.
Diagram: Decision Tree for a Predicted hERG Liability
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An In-Depth Technical Guide to 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide: A Key Building Block for Targeted Protein Degradation
Abstract
This technical guide provides a comprehensive overview of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide, a chemical entity of significant interest to researchers and drug development professionals in the field of targeted protein degradation (TPD). We will delve into its chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol. A central focus of this guide will be the compound's emerging role as a crucial building block in the design of novel therapeutics, particularly as a ligand for the E3 ubiquitin ligase DCAF15. This guide will further explore the mechanistic rationale behind its application in proteolysis-targeting chimeras (PROTACs) and molecular glues, providing a forward-looking perspective on its potential in oncology and beyond.
Chemical Identity and Synonyms
The compound at the core of this guide is formally identified by its IUPAC name, 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide . For clarity and cross-referencing within scientific literature and chemical databases, its key identifiers are summarized in the table below. While no common synonyms are widely used, it is important to refer to its Chemical Abstracts Service (CAS) number for unambiguous identification.
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | N/A |
| CAS Number | 941294-29-7 | [1] |
| Molecular Formula | C₁₄H₁₄BrNO₂S | [1] |
| Molecular Weight | 340.2 g/mol | [1] |
Physicochemical Properties
Understanding the physicochemical properties of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is paramount for its effective handling, formulation, and application in experimental settings. While specific experimental data for this exact compound is not extensively published, we can infer its likely properties based on the well-characterized nature of N-aryl benzenesulfonamides.
| Property | Predicted/Estimated Value | Justification/Reference |
| Appearance | White to off-white solid | Based on analogous N-aryl benzenesulfonamides.[2] |
| Melting Point | Not available. Expected to be a solid at room temperature. | N-aryl benzenesulfonamides are typically crystalline solids.[2] |
| Boiling Point | Not available. High boiling point expected due to molecular weight and polarity. | General property of similar organic compounds. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | N-phenylbenzenesulfonamide is soluble in methanol. The added methyl and bromo groups are unlikely to drastically alter this general solubility profile.[3] |
| pKa (Predicted) | Not readily available. The N-H proton is expected to be weakly acidic. | The electron-withdrawing nature of the benzenesulfonyl group increases the acidity of the N-H proton.[3] |
Synthesis Protocol: A Representative Methodology
Reaction Scheme
Caption: Synthesis of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide.
Step-by-Step Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylaniline (1.0 equivalent) in pyridine (approximately 5-10 mL per gram of aniline).
-
Addition of Sulfonyl Chloride: To the stirred solution, add 2-bromobenzenesulfonyl chloride (1.1 equivalents) portion-wise at room temperature. The addition may be exothermic, and cooling in an ice bath can be employed if necessary.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2,4-dimethylaniline) is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water (approximately 50-100 mL). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride and any remaining pyridine.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetonitrile, to obtain the pure 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide.[5]
-
Drying: Dry the purified product under vacuum to a constant weight.
Spectroscopic Characterization (Expected)
The structural elucidation of the synthesized 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide would be confirmed through a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral characteristics are anticipated:[2][5]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the aromatic protons on both the 2-bromophenyl and 2,4-dimethylphenyl rings. Singlets corresponding to the two methyl groups on the dimethylphenyl ring would be observed. The N-H proton of the sulfonamide would likely appear as a downfield singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for all 14 carbon atoms in the molecule, including the two methyl carbons and the twelve aromatic carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the sulfonamide, the asymmetric and symmetric stretching of the S=O bonds, and the C-N and S-N bonds.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (340.2 g/mol ), along with a characteristic isotopic pattern due to the presence of the bromine atom.
Applications in Drug Development: A Gateway to Targeted Protein Degradation
The classification of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide as a "Protein Degrader Building Block" places it at the forefront of innovative drug discovery.[1] This designation strongly suggests its utility in the development of PROTACs and molecular glues, which are revolutionary therapeutic modalities designed to eliminate disease-causing proteins rather than merely inhibiting them.
The PROTAC and Molecular Glue Paradigm
Targeted protein degradation leverages the cell's natural ubiquitin-proteasome system to selectively destroy target proteins. This is achieved through small molecules that induce proximity between a target protein and an E3 ubiquitin ligase.
-
PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules with two distinct ligands connected by a linker. One ligand binds to the target protein, and the other recruits an E3 ligase.
-
Molecular Glues: These are smaller molecules that induce a novel protein-protein interaction between an E3 ligase and a target protein, leading to the target's degradation.
Aryl Sulfonamides as E3 Ligase Ligands
Aryl sulfonamides have been identified as a class of compounds that can recruit the E3 ubiquitin ligase substrate receptor DCAF15.[6] This interaction is the cornerstone of the therapeutic potential of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide. By incorporating this moiety into a larger molecule, it can serve as the "hook" that brings the cellular degradation machinery to a specific protein of interest.
Caption: Mechanism of Action of a PROTAC utilizing the title compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling N-aryl benzenesulfonamides should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.[1]
Conclusion and Future Perspectives
2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is more than just a chemical compound; it is a key that unlocks new possibilities in the rapidly evolving field of targeted protein degradation. Its role as a DCAF15 E3 ligase ligand positions it as a valuable building block for the development of next-generation therapeutics. As our understanding of the ubiquitin-proteasome system deepens, the strategic deployment of molecules like 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide will undoubtedly lead to the creation of novel PROTACs and molecular glues with enhanced efficacy and specificity. The continued exploration of its potential in preclinical and clinical research holds the promise of addressing previously "undruggable" targets and offering new hope for patients with a wide range of diseases, most notably cancer.
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Musa, M. A., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(23), 5608. Available from: [Link]
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Arvinas. (2023). Our Science: PROTAC® Protein Degraders. Retrieved January 25, 2026, from [Link]
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The Double-Edged Sword: A Technical Guide to the Research Applications of Brominated Organic Compounds
Introduction: The Unique Role of Bromine in a Chemist's Toolkit
The incorporation of a bromine atom into an organic scaffold is a powerful and versatile strategy in chemical research and development. This halogen imparts unique physicochemical properties, including increased lipophilicity, altered metabolic stability, and enhanced reactivity, making brominated organic compounds indispensable across a spectrum of applications. From safeguarding lives and property as potent flame retardants to forming the backbone of life-saving pharmaceuticals, their impact is undeniable. However, the very stability and reactivity that make them so useful also necessitate a thorough understanding of their environmental fate and toxicological profiles. This guide provides an in-depth exploration of the core research applications of these fascinating molecules, offering insights into their mechanisms of action, practical methodologies, and the critical considerations for their responsible use.
I. Guardians Against Fire: The Chemistry of Brominated Flame Retardants (BFRs)
One of the most significant applications of brominated organic compounds is in fire safety.[1][2] Brominated flame retardants (BFRs) are incorporated into a vast array of consumer and industrial products, including electronics, textiles, furniture, and building materials, to reduce their flammability.[2][3][4]
Mechanism of Flame Retardancy: A Radical Approach
The primary mode of action for most BFRs occurs in the gas phase during combustion. When a material containing a BFR is heated, the compound is released and thermally decomposes, liberating bromine radicals (Br•). These radicals are highly effective at interrupting the radical chain reactions of combustion in the flame.[3] The key is the scavenging of high-energy hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for propagating the fire.[3]
Experimental Workflow: Evaluating the Efficacy of Brominated Flame Retardants
Caption: Workflow for assessing the performance of a novel brominated flame retardant.
Classes and Considerations of BFRs
BFRs are a diverse family of chemicals, broadly categorized into aromatic, aliphatic, and cycloaliphatic compounds.[5]
| Class | Examples | Key Characteristics | Common Applications |
| Aromatic | Polybrominated diphenyl ethers (PBDEs), Tetrabromobisphenol A (TBBPA) | High thermal stability | Electronics, circuit boards |
| Aliphatic | Dibromoneopentyl glycol (DBNPG) | Higher bromine content by weight | Polyurethane foams |
| Cycloaliphatic | Hexabromocyclododecane (HBCD) | Good compatibility with polystyrene | Insulation foams |
While highly effective, the environmental persistence and potential for bioaccumulation of some BFRs, such as certain PBDEs and HBCD, have led to regulatory restrictions and a shift towards novel, often polymeric or larger-molecule, brominated flame retardants with reduced environmental mobility.[2][6][7] Researchers in this field are focused on developing "greener" alternatives that maintain high fire safety standards while minimizing ecological impact.
II. Precision Tools for Health: Brominated Compounds in Pharmaceuticals
The introduction of bromine into a drug candidate can profoundly influence its pharmacological properties.[8] This "bromine advantage" is leveraged in several ways in drug design and development.[8]
Enhancing Therapeutic Activity and Modulating Metabolism
The presence of a bromine atom can increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes.[8] Furthermore, the C-Br bond can be strategically positioned to block metabolic pathways, thereby increasing the drug's half-life and duration of action.[8] A notable example is the use of brominated compounds in the development of anticancer and neurological drugs.[1][9]
Bromine in Action: Diverse Pharmaceutical Roles
-
Active Pharmaceutical Ingredients (APIs): Historically, simple bromide salts were used as sedatives.[10] Modern medicine utilizes more complex brominated organic molecules as anesthetics (e.g., Halothane), antiseptics, and anticancer agents.[9][10]
-
Synthetic Intermediates: The carbon-bromine bond is a versatile functional group in organic synthesis.[11] Alkyl and aryl bromides are key starting materials for creating more complex molecules through reactions like nucleophilic substitutions and Grignard reactions, making them invaluable in the synthesis of a wide range of pharmaceuticals.[11]
-
Catalysts: In some pharmaceutical manufacturing processes, brominated compounds act as indispensable catalysts that accelerate reaction rates and reduce the energy required, without being incorporated into the final drug molecule.[12]
The search for novel therapeutics has also turned to nature, with a significant number of bioactive brominated compounds being isolated from marine organisms like sponges and algae.[13][14][15] These marine natural products, such as brominated tyrosine alkaloids, exhibit a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects, making them exciting leads for drug discovery.[13][15]
Logical Relationship: The "Bromine Advantage" in Drug Design
Caption: How bromination can positively impact a drug's properties.
III. Microbial Control: Brominated Biocides and Disinfectants
Bromine-based biocides are highly effective agents for water treatment and disinfection in a variety of settings, from swimming pools and spas to industrial cooling towers.[1][16] They offer several advantages over their chlorine-based counterparts, particularly in terms of performance at higher pH levels and in the presence of ammonia.[17]
When bromine compounds are introduced to water, they form hypobromous acid (HOBr), a powerful oxidizing agent that effectively kills bacteria, algae, and viruses.[1]
Protocol for Evaluating Biocidal Efficacy
A standard method to assess the effectiveness of a new brominated biocide involves a microbial challenge test.
-
Culture Preparation: Prepare standardized cultures of relevant microorganisms (e.g., E. coli, P. aeruginosa, S. aureus).
-
Biocide Dilution Series: Create a series of dilutions of the brominated biocide in sterile water to test a range of concentrations.
-
Inoculation: Introduce a known quantity of the microbial culture into each biocide dilution. Include a positive control (no biocide) and a negative control (no microbes).
-
Incubation: Incubate the samples under controlled conditions (e.g., 37°C for 24 hours).
-
Quantification: After incubation, determine the number of viable microorganisms in each sample using plate counting techniques.
-
Analysis: Calculate the log reduction in microbial population for each biocide concentration to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
IV. The Synthetic Workhorse: Bromination in Organic Chemistry
Beyond their direct applications, brominated organic compounds are fundamental intermediates in organic synthesis.[18][19] The process of introducing a bromine atom, known as bromination, is a cornerstone transformation for synthetic chemists.[19][20]
Molecular bromine (Br₂) is a powerful brominating agent, but its hazardous nature has spurred the development of safer and more selective alternatives.[18][19]
| Reagent | Type | Advantages | Primary Use Cases |
| N-Bromosuccinimide (NBS) | Solid | Safer handling, selective for allylic/benzylic bromination | Radical substitution reactions |
| Ammonium Bromide/Oxone | In situ generation | Mild conditions, good for activated aromatics | Electrophilic aromatic substitution |
| Hydrobromic Acid (HBr) with Oxidant | Two-component | Cost-effective | Industrial-scale bromination |
The versatility of the C-Br bond allows for a wide array of subsequent transformations, including:
-
Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds.
-
Formation of organometallic reagents (e.g., Grignard reagents, organolithiums).
-
Nucleophilic substitution to introduce a variety of functional groups.[11]
V. Environmental and Toxicological Considerations
The widespread use of brominated organic compounds, particularly BFRs, has led to their detection in various environmental compartments and in wildlife and human tissues.[2][6] The persistence, bioaccumulation, and potential toxicity of certain brominated compounds are significant concerns.[2][6] For example, some BFRs have been identified as endocrine disruptors, with potential effects on thyroid function and neurodevelopment.[6]
This has driven a critical area of research focused on:
-
Environmental Fate and Transport: Studying how these compounds move through and persist in ecosystems.[2]
-
Biodegradation: Investigating microbial pathways for the breakdown of brominated pollutants.[21]
-
Toxicology: Assessing the health risks associated with exposure to these compounds.[6]
-
Analytical Method Development: Creating sensitive and specific methods for detecting and quantifying brominated compounds in environmental and biological samples.[2]
Conclusion
Brominated organic compounds are a testament to the power of halogen chemistry. Their applications are broad and impactful, providing essential solutions in fire safety, medicine, and industrial processes. As researchers and scientists, the imperative is twofold: to continue harnessing the unique properties of bromine to innovate and solve critical challenges, while simultaneously advancing our understanding of the environmental and health impacts of these compounds. The future of this field lies in the principles of green chemistry—designing safer, more sustainable, and equally effective brominated molecules for the benefit of society and the environment.
References
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AZoM. (2025, February 5). What Is Bromine Used For?[Link]
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Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. [Link]
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Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (n.d.). MDPI. [Link]
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(PDF) SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. (2025, August 26). ResearchGate. [Link]
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The Role of Brominated Compounds in Organic Synthesis: Focus on 1-Bromo-4-phenylbutane. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Saikia, I., Borah, A. J., & Phukan, P. (2016, June 22). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PubMed. [Link]
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The Role of Bromine in Modern Pharmaceuticals. (2024, December 10). Tethys Chemical. [Link]
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Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Termedia. [Link]
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Introducing bromine to the molecular structure as a strategy for drug design. (n.d.). Journal of Medical Science. [Link]
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Pharmaceuticals. (n.d.). BSEF. [Link]
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Natural and man-made organobromine compounds in marine biota from Central Norway. (n.d.). ScienceDirect. [Link]
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(PDF) bromine-based biocides for cooling water systems: a literature review. (n.d.). ResearchGate. [Link]
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Saikia, I., Borah, A. J., & Phukan, P. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]
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(PDF) Environmental Impact of Flame Retardants (Persistence and Biodegradability). (n.d.). ResearchGate. [Link]
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Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]
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Introduction to Brominated Flame Retardants. (n.d.). Danish Ministry of the Environment. [Link]
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de la Torre, A., & Concejero, M. A. (n.d.). Brominated flame retardant: environmental and exposed individuals' health impact. PubMed. [Link]
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Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. (2017, January 2). IntechOpen. [Link]
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Bromine and Bromine-Releasing Biocides. (2021, May 9). Basicmedical Key. [Link]
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The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (2023, August 30). Liverpool University Press. [Link]
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Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. (n.d.). MDPI. [Link]
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Understanding the Different Types of Bromides and Their Applications. (2025, September 16). Youzhu Chem. [Link]
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Introduction to Brominated Flame Retardants: Commercially Products, Applications, and Physicochemical Properties. (2010, December 3). ResearchGate. [Link]
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Bioactive Brominated Metabolites from the Red Sea Sponge Suberea mollis. (n.d.). ACS Publications. [Link]
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Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2. (n.d.). PMC - NIH. [Link]
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Brominated Flame Retardant: Function and Effectiveness for Protection from Flame. (2023, July 2). FR Fabric. [Link]
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Methodological & Application
Experimental procedure for coupling 2-bromobenzenesulfonyl chloride with 2,4-dimethylaniline
Application Note & Protocol: Synthesis of N-(2,4-dimethylphenyl)-2-bromobenzenesulfonamide
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of N-(2,4-dimethylphenyl)-2-bromobenzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and materials science. The procedure details the nucleophilic coupling of 2-bromobenzenesulfonyl chloride with 2,4-dimethylaniline. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, safety imperatives, and analytical validation techniques essential for successful, reproducible synthesis. It is designed for researchers, chemists, and drug development professionals who require a robust and well-characterized method for preparing aryl sulfonamides.
Introduction and Scientific Context
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in modern pharmacology, famously introduced in the first generation of antibacterial sulfa drugs[1][2]. Its unique physicochemical properties—including its geometry as a tetrahedral amide isostere, its ability to act as a hydrogen bond acceptor, and its enhanced metabolic stability compared to carboxamides—make it a privileged scaffold in drug design[3]. The synthesis of novel sulfonamide derivatives remains a critical activity in the exploration of new therapeutic agents.
The reaction described herein is a classic example of sulfonamide bond formation, mechanistically analogous to the Hinsberg test, which distinguishes between primary, secondary, and tertiary amines[4][5][6]. The primary amine, 2,4-dimethylaniline, acts as a nucleophile, attacking the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride. This process results in the displacement of the chloride leaving group and the formation of a stable S-N bond[7]. A tertiary amine base, such as pyridine or triethylamine, is incorporated to act as a non-nucleophilic acid scavenger, neutralizing the hydrochloric acid (HCl) generated in situ. This prevents the protonation and deactivation of the primary amine reactant, thereby driving the reaction to completion.
Reaction Scheme & Mechanism
Scheme 1: Synthesis of N-(2,4-dimethylphenyl)-2-bromobenzenesulfonamide

The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline attacks the electron-deficient sulfur atom of the sulfonyl chloride. The sulfonyl group's oxygen atoms are strongly electron-withdrawing, rendering the sulfur highly electrophilic. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, and the liberated proton is neutralized by the base (pyridine), forming the final sulfonamide product.
Materials, Reagents, and Equipment
Reagents and Chemicals
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Compound | CAS No. | Molar Mass ( g/mol ) | Equivalents | Amount (Example Scale) |
| 2-Bromobenzenesulfonyl chloride | 2905-25-1 | 256.52 | 1.0 | 2.57 g (10.0 mmol) |
| 2,4-Dimethylaniline | 95-68-1 | 121.18 | 1.05 | 1.27 g (10.5 mmol) |
| Pyridine (Anhydrous) | 110-86-1 | 79.10 | 1.5 | 1.19 g, 1.2 mL (15.0 mmol) |
| Dichloromethane (DCM, Anhydrous) | 75-09-2 | 84.93 | - | 50 mL |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | 36.46 | - | ~50 mL |
| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | 84.01 | - | ~50 mL |
| Brine (Saturated NaCl aq.) | 7647-14-5 | 58.44 | - | ~50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | As needed |
| Ethanol (95%) | 64-17-5 | 46.07 | - | For recrystallization |
| Deionized Water | 7732-18-5 | 18.02 | - | For recrystallization |
Equipment
-
Magnetic stirrer with stir bar
-
Round-bottom flask (100 mL or 250 mL) with rubber septum
-
Ice-water bath
-
Nitrogen or Argon gas inlet (optional, for maintaining an inert atmosphere)
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Glassware for recrystallization (Erlenmeyer flasks)
-
Melting point apparatus
-
Analytical balance
-
Standard laboratory glassware (beakers, graduated cylinders)
Mandatory Safety Precautions
This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant gloves, is required at all times.
-
2-Bromobenzenesulfonyl Chloride: Corrosive and causes severe skin burns and eye damage[8]. It reacts with water, liberating toxic gas[8]. Handle with extreme care under anhydrous conditions. Avoid inhalation of dust or vapors.
-
2,4-Dimethylaniline (2,4-Xylidine): Toxic if swallowed, in contact with skin, or if inhaled[9]. It is a suspected carcinogen. Avoid all routes of exposure.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Consult the Safety Data Sheet (SDS) for each chemical before starting the experiment[8][9].
Detailed Experimental Protocol
Reaction Setup and Execution
-
Preparation: Place a magnetic stir bar into a 100 mL oven-dried round-bottom flask. Seal the flask with a rubber septum and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: To the flask, add 2,4-dimethylaniline (1.27 g, 10.5 mmol) followed by anhydrous dichloromethane (50 mL). Stir the mixture until the amine is fully dissolved.
-
Base Addition: Add anhydrous pyridine (1.2 mL, 15.0 mmol) to the solution via syringe.
-
Cooling: Place the reaction flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.
-
Sulfonyl Chloride Addition: Dissolve 2-bromobenzenesulfonyl chloride (2.57 g, 10.0 mmol) in a small amount of anhydrous DCM (~10 mL) and add it dropwise to the cooled amine solution over 15-20 minutes using a syringe. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products. A white precipitate (pyridinium hydrochloride) will form upon addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase (e.g., 4:1 v/v). The disappearance of the 2,4-dimethylaniline spot indicates the reaction is complete.
Work-up and Extraction
-
Quenching: Transfer the reaction mixture to a 250 mL separatory funnel.
-
Acid Wash: Add 50 mL of 1 M HCl (aq.) to the separatory funnel. Shake vigorously and allow the layers to separate. Drain and discard the aqueous layer. Causality Note: This step removes unreacted 2,4-dimethylaniline and the pyridine base by converting them into their water-soluble hydrochloride salts.
-
Base Wash: Wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acidic components.
-
Brine Wash: Wash the organic layer with 50 mL of brine to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.
Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Insight: For sulfonamides, an ethanol/water solvent system is often effective for recrystallization[10].
-
Crystallization: Slowly add deionized water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water.
-
Drying: Dry the crystals under vacuum to a constant weight.
Analytical Characterization (Self-Validation)
To ensure the trustworthiness of the protocol, the identity and purity of the final product, N-(2,4-dimethylphenyl)-2-bromobenzenesulfonamide, must be confirmed.
-
Melting Point: Determine the melting point of the dried crystals. A sharp, narrow melting range is indicative of high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate (visualized under UV light) suggests a pure compound.
-
Spectroscopy:
-
¹H NMR: Confirm the structure by identifying characteristic proton signals and their integration values. Expect aromatic protons from both rings and two methyl singlets.
-
¹³C NMR: Verify the number of unique carbon atoms in the molecule.
-
FT-IR: Look for characteristic peaks for N-H stretching (around 3250 cm⁻¹), C-H stretching (aromatic and aliphatic), and strong S=O stretching (around 1350 and 1160 cm⁻¹).
-
Mass Spectrometry (MS): Determine the molecular weight and check for the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br).
-
Experimental Workflow Diagram
The following diagram outlines the logical flow of the entire experimental procedure, from initial setup to final product validation.
Caption: Workflow for the synthesis and validation of N-(2,4-dimethylphenyl)-2-bromobenzenesulfonamide.
References
-
Herbert, R. B. (2019). The Biosynthesis of Secondary Metabolites. Springer. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]
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Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
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Strayer, D. R. (1980). Review of Analytical Methods for Sulfonamides. Journal of AOAC INTERNATIONAL. [Link]
-
Nirmala, K. N., et al. (2010). N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
- Sprague, J. M. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S.
-
Wikipedia. Hinsberg reaction. [Link]
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YMER. (2024). Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. [Link]
-
Khan Academy. (2023). Hinsberg test | Amines | Class 12 | Chemistry. [Link]
-
ACS Publications. Determination of Sulfa Drugs and Sulfonamides. Analytical Chemistry. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]
-
Jabeen, F., et al. (2015). Synthesis and Biological Screening of N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl- 4-Chlorobenzenesulfonamide Derivatives. ResearchGate. [Link]
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Chemistry LibreTexts. (2024). Reactions of Arylamines. [Link]
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JoVE. (2023). Amines to Sulfonamides: The Hinsberg Test. [Link]
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Macmillan Group, Princeton University. (2020). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. [Link]
- Google Patents. Process for the preparation of 2,3-dimethylphenol and of 3,4-dimethylphenol.
-
CG's Chemistry Solutions. (2022). Complete Beginner's Guide For Hinsberg Test. [Link]
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Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]
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Carl ROTH. (2024). Safety Data Sheet: N,N-dimethylaniline. [Link]
-
YouTube. (2020). Protecting Groups for Amines: Sulfonamides. [Link]
-
NJ.gov. Benzene Sulfonyl Chloride Hazard Summary. [Link]
-
Chemistry LibreTexts. (2023). Amine Reactions. [Link]
-
Deepak Nitrite Ltd. (2021). Safety Data Sheet: 2,4-Xylidine. [Link]
-
MDPI. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]
-
ICL Group. Bromine Safety Handbook. [Link]
-
Capot Chemical. (2026). MSDS of 2,4-Dimethylaniline-d9. [Link]
- Google Patents. Synthetic method of p-aminobenzenesulfonamide.
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Application Notes and Protocols for Dabrafenib (CAS 941294-29-7) in Kinase Inhibition Assays
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Dabrafenib (CAS 941294-29-7), a potent and selective inhibitor of RAF kinases, in various kinase inhibition assay formats. This document outlines the scientific principles, detailed experimental protocols, and data interpretation guidelines to ensure robust and reproducible results.
Introduction: Understanding Dabrafenib
Dabrafenib, also known as GSK2118436, is a powerful small molecule inhibitor targeting the mitogen-activated protein kinase (MAPK) pathway.[1][2] The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4][5] Dysregulation of this pathway, often through mutations in key components like BRAF, is a hallmark of many cancers.[2][5]
The most prevalent mutation, BRAF V600E, results in a constitutively active BRAF kinase, leading to uncontrolled cell growth.[2][3][5] Dabrafenib acts as an ATP-competitive inhibitor, with high affinity for the mutant forms of BRAF, including V600E and V600K.[1][6][7] By binding to the ATP pocket of these mutant kinases, Dabrafenib effectively blocks their activity, leading to the inhibition of downstream signaling through MEK and ERK, and ultimately suppressing tumor cell proliferation.[1][6] It is a crucial tool for both basic research into MAPK signaling and for the development of targeted cancer therapies.[2]
Key Characteristics of Dabrafenib:
-
Molecular Formula: C₂₃H₂₀F₃N₅O₂S₂
-
Molecular Weight: 519.6 g/mol
-
Primary Targets: BRAF V600E, BRAF V600K, wild-type BRAF, and c-RAF.[7]
-
Mechanism of Action: ATP-competitive inhibitor of RAF kinases.[1]
Core Principles of Kinase Inhibition Assays with Dabrafenib
The primary objective of a kinase inhibition assay with Dabrafenib is to quantify its ability to block the enzymatic activity of a target kinase, most commonly a BRAF mutant. This can be achieved through two main approaches:
-
Biochemical Assays: These in vitro assays utilize purified, recombinant kinase enzymes, a specific substrate, and ATP. The inhibitory effect of Dabrafenib is measured by quantifying the reduction in substrate phosphorylation.
-
Cell-Based Assays: These assays are performed in a cellular context, typically using cancer cell lines harboring a BRAF mutation. The efficacy of Dabrafenib is assessed by measuring the inhibition of a downstream signaling event, such as the phosphorylation of ERK.
Experimental Protocols
Preparation of Dabrafenib Stock Solutions
Proper handling and solubilization of Dabrafenib are critical for accurate and reproducible results.
-
Solubility: Dabrafenib is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[8] It has low aqueous solubility.[8][9]
-
Protocol for 10 mM Stock Solution in DMSO:
-
Weigh out the required amount of Dabrafenib powder (Molecular Weight: 519.6 g/mol ). For example, to prepare 1 ml of a 10 mM stock solution, weigh 5.196 mg of Dabrafenib.
-
Add the appropriate volume of high-purity, anhydrous DMSO.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Biochemical Kinase Inhibition Assay (Example using ADP-Glo™ Technology)
This protocol provides a framework for a luminescent-based biochemical assay to determine the IC₅₀ of Dabrafenib against a target kinase like BRAF V600E. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[5][6][10]
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) as a substrate
-
Dabrafenib
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Workflow Diagram:
Caption: Workflow for a biochemical kinase inhibition assay using ADP-Glo™.
Step-by-Step Protocol:
-
Prepare Dabrafenib Dilutions: Perform a serial dilution of the Dabrafenib stock solution in the kinase assay buffer to generate a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold serial dilution starting from 1 µM). Include a DMSO-only control.
-
Dispense Inhibitor: Add a small volume (e.g., 2.5 µL) of each Dabrafenib dilution and the DMSO control to the wells of the assay plate.
-
Prepare Kinase-Substrate Mixture: Dilute the BRAF V600E enzyme and MEK1 substrate in the kinase assay buffer to the desired concentrations. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and micromolar range for the substrate.
-
Add Kinase-Substrate Mixture: Add an equal volume (e.g., 2.5 µL) of the kinase-substrate mixture to each well.
-
Initiate the Kinase Reaction: Prepare the ATP solution in the kinase assay buffer at a concentration close to its Km for the kinase (if known, otherwise 10-100 µM is a common starting point). Add an equal volume (e.g., 5 µL) of the ATP solution to each well to start the reaction.
-
Incubate: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
Stop the Reaction and Deplete ATP: Add an equal volume (e.g., 10 µL) of ADP-Glo™ Reagent to each well.[10] This will terminate the kinase reaction and deplete any remaining ATP.[10] Incubate for 40 minutes at room temperature.[5]
-
Convert ADP to ATP and Detect: Add double the volume (e.g., 20 µL) of Kinase Detection Reagent to each well.[10] This reagent converts the ADP generated by the kinase reaction into ATP and provides the necessary components for a luciferase/luciferin reaction.[6][10] Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure Luminescence: Read the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the Dabrafenib concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell-Based Kinase Inhibition Assay (Western Blot for p-ERK)
This protocol describes how to assess the inhibitory activity of Dabrafenib in a relevant cellular context by measuring the phosphorylation of ERK, a key downstream effector in the BRAF pathway.
Materials:
-
Human melanoma cell line with a BRAF V600E mutation (e.g., A375, SK-MEL-28)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Dabrafenib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and an anti-loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Workflow Diagram:
Caption: Workflow for a cell-based Western blot assay for p-ERK inhibition.
Step-by-Step Protocol:
-
Cell Seeding: Seed the BRAF V600E mutant melanoma cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.
-
Dabrafenib Treatment: The following day, replace the medium with fresh medium containing various concentrations of Dabrafenib (e.g., 0, 1, 10, 100, 1000 nM). A time-course experiment (e.g., 1, 6, 24 hours) can also be performed to determine the optimal treatment duration.
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and then add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, and a loading control overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal and the loading control to determine the extent of inhibition at each Dabrafenib concentration.
Data Presentation and Interpretation
Biochemical Assay Data
The results of the biochemical assay should be presented as a dose-response curve, with the percentage of kinase inhibition plotted against the logarithm of the Dabrafenib concentration. The IC₅₀ value, which represents the concentration of Dabrafenib required to inhibit 50% of the kinase activity, is a key parameter for evaluating its potency.
Table 1: Representative IC₅₀ Values for Dabrafenib
| Kinase Target | IC₅₀ (nM) | Assay Type | Reference |
| BRAF V600E | 0.6 | Biochemical | [7] |
| BRAF V600K | 0.5 | Biochemical | [7] |
| Wild-type BRAF | 3.2 | Biochemical | [7] |
| c-RAF | 5.0 | Biochemical | [7] |
| SKMEL28 (BRAF V600E) | 3 | Cell Proliferation | [3] |
| Colo205 (BRAF V600E) | 7 | Cell Proliferation | [3] |
Cell-Based Assay Data
The Western blot results will provide a qualitative and semi-quantitative assessment of Dabrafenib's ability to inhibit the MAPK pathway in a cellular environment. A dose-dependent decrease in the phospho-ERK signal, with little or no change in the total ERK and loading control signals, indicates specific inhibition of the pathway.
Mechanism of Action: The BRAF Signaling Pathway
The BRAF kinase is a central component of the MAPK signaling pathway. In its normal state, the pathway is activated by extracellular signals that lead to the activation of the small GTPase RAS. Activated RAS then recruits and activates BRAF, which in turn phosphorylates and activates MEK1/2. MEK1/2 then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the expression of genes involved in cell growth and survival. The V600E mutation in BRAF leads to its constitutive activation, independent of upstream signals from RAS, resulting in persistent downstream signaling and uncontrolled cell proliferation. Dabrafenib specifically inhibits this aberrant signaling.
Caption: The MAPK signaling pathway and the inhibitory action of Dabrafenib.
References
-
Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Dabrafenib Promotes Schwann Cell Differentiation by Inhibition of the MEK-ERK Pathway. (2021, April 8). MDPI. Retrieved January 25, 2026, from [Link]
-
Dabrafenib | C23H20F3N5O2S2 | CID 44462760. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]
-
Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway. (n.d.). Value-Based Cancer Care. Retrieved January 25, 2026, from [Link]
-
dabrafenib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 25, 2026, from [Link]
-
Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube. Retrieved January 25, 2026, from [Link]
-
BRAF (V600E) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 25, 2026, from [Link]
-
Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. (2013, July 3). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Analysis of ERK1/2 and AKT phosphorylation in a panel of BRAF V600E harboring parental and vemurafenib-resistant (VemR) human melanoma cells. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Amoy Dx. (n.d.). Zytomed Systems. Retrieved January 25, 2026, from [Link]
-
BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Western blots showing changes in ERK phosphorylation 1 and 24 h after addition of different concentrations of the MEK inhibitors CI-1040 and trametinib, and the mutant BRAF inhibitor vemurafenib. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
BRAF inhibitor-associated ERK activation drives development of chronic lymphocytic leukemia. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Improving the Dissolution Rate of Anticancer Drug Dabrafenib. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
Sources
- 1. resources.revvity.com [resources.revvity.com]
- 2. LanthaScreen™ Eu-anti-GST Antibody 25 μg | Buy Online | thermofisher.com [thermofisher.com]
- 3. Quantifying ERK activity in response to inhibition of the BRAFV600E-MEK-ERK cascade using mathematical modelling - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. bmglabtech.com [bmglabtech.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
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- 9. researchgate.net [researchgate.net]
- 10. promega.com [promega.com]
Application Notes and Protocols for Antimicrobial Assay Development of Novel Sulfonamide Compounds
Introduction: The Enduring Relevance of Sulfonamides and the Imperative for Robust Antimicrobial Susceptibility Testing
Sulfonamides, the first class of synthetic antimicrobial agents to be widely used, have a storied history in the fight against infectious diseases.[1][2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4][5] By acting as a structural analog of para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolate, a precursor to tetrahydrofolate, which is vital for DNA synthesis and cell replication.[3][5] This disruption of a critical metabolic pathway renders sulfonamides primarily bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the organisms.[3][4][5]
Despite the emergence of numerous other antibiotic classes, sulfonamides remain clinically relevant, often used in combination with trimethoprim to create a synergistic bactericidal effect. However, the widespread use of these agents has inevitably led to the development of significant bacterial resistance. The primary mechanism of resistance involves the acquisition of genes (such as sul1, sul2, sul3, and sul4) that encode for alternative, drug-resistant forms of the DHPS enzyme.[6][7][8][9][10]
Given the continued development of novel sulfonamide-based compounds to overcome these resistance mechanisms, the need for accurate and reliable in vitro antimicrobial susceptibility testing (AST) is paramount.[11] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of key antimicrobial assays tailored for the evaluation of new sulfonamide derivatives. The protocols herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and cross-study comparability.[12][13][14][15][16]
Core Principles of Sulfonamide Susceptibility Testing: Navigating the Nuances
Successful antimicrobial susceptibility testing of sulfonamides requires an understanding of their unique chemical and biological properties. A critical consideration is the composition of the testing medium. Many standard laboratory media contain substances that can interfere with sulfonamide activity, most notably thymidine.[17] Therefore, the use of Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA) with low levels of thymidine and thymine is essential for accurate results.[15][17][18]
Furthermore, the bacteriostatic nature of sulfonamides influences the interpretation of assay results. Unlike bactericidal agents that cause a rapid decline in viable organisms, sulfonamides primarily inhibit growth. This distinction is particularly important in the context of time-kill assays, where a bacteriostatic effect will manifest as a plateau in bacterial counts rather than a steep reduction.[19]
Key Antimicrobial Assays for Sulfonamide Evaluation
The following sections provide detailed protocols for three fundamental antimicrobial assays: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, Agar Disk Diffusion for qualitative susceptibility assessment, and Time-Kill Assays for evaluating the pharmacodynamics of the antimicrobial agent.
Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[20][21]
Principle: A standardized bacterial inoculum is introduced into a series of wells containing two-fold serial dilutions of the novel sulfonamide compound in a 96-well microtiter plate.[20][22] Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.[11]
Workflow for Broth Microdilution Assay
Caption: Workflow for the Agar Disk Diffusion Assay.
Detailed Protocol:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Aseptically apply a filter paper disk impregnated with the novel sulfonamide compound to the surface of the inoculated agar plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35-37°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. [23] * For sulfonamides, it is important to disregard slight or hazy growth and measure the more obvious margin of inhibition. [23][24] * Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to established breakpoints for similar compounds, if available. For novel compounds, zone diameters can be used for comparative purposes against known drugs.
-
Data Presentation:
| Compound ID | Test Organism | Disk Content (µg) | Zone Diameter (mm) | Interpretation |
| SUL-001 | E. coli ATCC 25922 | 25 | 22 | Susceptible |
| SUL-001 | S. aureus ATCC 29213 | 25 | 25 | Susceptible |
| SUL-002 | E. coli ATCC 25922 | 25 | 15 | Intermediate |
| SUL-002 | S. aureus ATCC 29213 | 25 | 18 | Intermediate |
Time-Kill Assay
The time-kill assay provides valuable information on the pharmacodynamics of an antimicrobial agent by assessing the rate of bacterial killing over time. [11][19][25][26] Principle: A standardized bacterial inoculum is exposed to a specific concentration of the novel sulfonamide compound (typically at multiples of the MIC). [26]At predetermined time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). [25] Workflow for Time-Kill Assay
Caption: Workflow for the Time-Kill Assay.
Detailed Protocol:
-
Inoculum and Compound Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Prepare flasks or tubes containing CAMHB with the novel sulfonamide compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control flask without the compound.
-
-
Exposure and Sampling:
-
Inoculate each flask with the standardized bacterial suspension.
-
Incubate the flasks at 35-37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration of the sulfonamide compound and the growth control.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. [19]A bacteriostatic effect is characterized by a minimal change in CFU/mL over time compared to the initial inoculum.
-
Data Presentation:
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.2 | 5.6 | 5.5 | 5.4 |
| 4 | 7.1 | 5.5 | 5.3 | 5.1 |
| 8 | 8.5 | 5.4 | 5.0 | 4.5 |
| 24 | 9.2 | 5.3 | 4.8 | 3.9 |
Quality Control: The Foundation of Reliable Data
Rigorous quality control (QC) is essential to ensure the accuracy and reproducibility of antimicrobial susceptibility testing. [27]This involves the regular testing of reference strains with known susceptibility profiles.
Key Quality Control Practices:
-
Use of ATCC Reference Strains: Standard QC strains such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853 should be included in each assay run. [27][28][29]* Monitoring QC Results: The MIC values or zone diameters for the QC strains must fall within the acceptable ranges established by CLSI or EUCAST. [28]* Media and Reagent Quality: Each new batch of media and reagents should be tested with QC strains to ensure proper performance. * Inoculum Standardization: The turbidity of the bacterial inoculum must be consistently standardized to a 0.5 McFarland standard. [23] Troubleshooting Out-of-Range QC Results:
If QC results fall outside the acceptable ranges, a thorough investigation is required. Potential sources of error include:
-
Contamination or degradation of the QC strain.
-
Incorrect inoculum density.
-
Improper storage or preparation of antimicrobial agents or disks.
-
Variations in media composition or pH.
-
Incorrect incubation temperature or duration.
Conclusion: A Framework for Advancing Sulfonamide Discovery
The protocols and guidelines presented in these application notes provide a robust framework for the in vitro evaluation of novel sulfonamide compounds. By adhering to standardized methodologies, incorporating rigorous quality control measures, and understanding the unique characteristics of sulfonamides, researchers can generate reliable and reproducible data. This, in turn, will facilitate the identification and development of new sulfonamide-based therapies that can effectively combat the growing threat of antimicrobial resistance.
References
- Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Google Search URL
- Title: The plastisphere and river systems as reservoirs for antibiotic resistant bacteria - Frontiers Source: Google Search URL
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Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH Source: Google Search URL: [Link]
-
Title: Antibacterial Susceptibility Test Interpretive Criteria - FDA Source: Google Search URL: [Link]
- Title: Quality Control of Antimicrobial Susceptibility Testing Source: Google Search URL
-
Title: EUCAST: EUCAST - Home Source: Google Search URL: [Link]
-
Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan Source: Google Search URL: [Link]
-
Title: Sulfonamide resistance: mechanisms and trends - PubMed Source: Google Search URL: [Link]
-
Title: Time-Kill Kinetics Assay - Emery Pharma Source: Google Search URL: [Link]
-
Title: Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed Source: Google Search URL: [Link]
-
Title: Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC - PubMed Central Source: Google Search URL: [Link]
-
Title: Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology Source: Google Search URL: [Link]
-
Title: How bacteria resist the oldest class of synthetic antibiotics - Research Communities Source: Google Search URL: [Link]
-
Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI Source: Google Search URL: [Link]
-
Title: Anti-microbial activities of sulfonamides using disc diffusion method Source: Google Search URL: [Link]
-
Title: Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC - NIH Source: Google Search URL: [Link]
-
Title: The Determination of Sulfonamide Susceptibility of Bacteria - Karger Publishers Source: Google Search URL: [Link]
- Title: Antimicrobial susceptibility testing (Broth microdilution method)
-
Title: Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific Source: Google Search URL: [Link]
-
Title: What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples Source: Google Search URL: [Link]
-
Title: (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate Source: Google Search URL: [Link]
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Title: Evaluation of a Novel Rapid Phenotypic Antimicrobial Susceptibility Testing System - MDPI Source: Google Search URL: [Link]
-
Title: Antimicrobial Susceptibility Testing - Apec.org Source: Google Search URL: [Link]
-
Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents - Frontiers Source: Google Search URL: [Link]
-
Title: Sulfonamides Resistance Genes | Rupa Health Source: Google Search URL: [Link]
-
Title: Multisite Reproducibility of the Broth Microdilution Method for Susceptibility Testing of Nocardia Species | Journal of Clinical Microbiology Source: Google Search URL: [Link]
- Title: CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016)
-
Title: Time kill assays for Streptococcus agalactiae and synergy testing - Protocols.io Source: Google Search URL: [Link]
-
Title: STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class Source: Google Search URL: [Link]
-
Title: Guidance Documents - EUCAST Source: Google Search URL: [Link]
-
Title: Antimicrobial Activities of Some Mesalazine Sulfonamides - Der Pharma Chemica Source: Google Search URL: [Link]
-
Title: M100S - Performance Standards for Antimicrobial Susceptibility Testing - ResearchGate Source: Google Search URL: [Link]
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Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents - ResearchGate Source: Google Search URL: [Link]
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Title: Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD Source: Google Search URL: [Link]
-
Title: Mechanism of drug resistance Of Sulfonamides Sulfa Drugs - YouTube Source: Google Search URL: [Link]
-
Title: Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC - NIH Source: Google Search URL: [Link]
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Title: Sulfonamide: Mechanism of Action & Uses - Video - Study.com Source: Google Search URL: [Link]
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Title: Quality Control Strains - Leibniz Institute DSMZ Source: Google Search URL: [Link]
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Title: Anti-microbial activities of sulfonamides using disc diffusion method - PubMed Source: Google Search URL: [Link]
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Title: Marine bacteria harbor the sulfonamide resistance gene sul4 without mobile genetic elements - Frontiers Source: Google Search URL: [Link]
-
Title: Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf Source: Google Search URL: [Link]
-
Title: EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance Source: Google Search URL: [Link]
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Title: Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx Source: Google Search URL: [Link]
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Title: Sulfonamide (medicine) - Wikipedia Source: Google Search URL: [Link]
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Title: 5. Antimicrobial susceptibility testing: Broth dilution method - YouTube Source: Google Search URL: [Link]
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Title: Mechanism of action of sulphonamides. | Download Scientific Diagram - ResearchGate Source: Google Search URL: [Link]
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Troubleshooting & Optimization
Troubleshooting low yield in sulfonamide coupling reactions
Welcome to the technical support center for sulfonamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical transformation. As a cornerstone reaction in medicinal chemistry, the formation of a sulfonamide bond is essential, yet it can be fraught with difficulties leading to low yields.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues. We will explore the causality behind experimental choices, empowering you to diagnose problems and rationally design solutions.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to identify and resolve the root cause of poor reaction performance.
Q1: My reaction has a low yield or failed completely. What are the first things I should check?
When a sulfonamide coupling fails, a systematic approach is crucial. Before exploring complex optimizations, always verify the fundamentals. The issue often lies with the reagents, the setup, or a competing side reaction.
Initial Diagnostic Workflow:
-
Assess Starting Material Integrity:
-
Amine: Is your amine pure? Was it stored correctly? Low-quality or degraded amines are a common point of failure. Confirm its identity and purity via NMR or LC-MS.
-
Sulfonyl Chloride: Sulfonyl chlorides can be highly susceptible to hydrolysis. Was the bottle freshly opened? Was it handled in a dry environment? If it is a solid, does it appear clumpy or hydrolyzed? If it is an oil, is it clear? Degradation to the corresponding sulfonic acid is a primary failure mode.[1]
-
-
Verify Reaction Conditions:
-
Anhydrous Conditions: Did you use dry solvents and glassware? Was the reaction run under an inert atmosphere (e.g., Nitrogen or Argon)? Water will rapidly hydrolyze the sulfonyl chloride, halting the productive reaction.
-
Stoichiometry: Double-check the molar equivalents of your reagents. A common mistake is an error in calculating the amount of base required to neutralize the HCl byproduct.
-
-
Analyze the Crude Reaction Mixture: Before workup, take a small aliquot of the reaction mixture and analyze it by TLC or LC-MS. This is the most critical diagnostic step.
-
Is starting material consumed? If the amine or sulfonyl chloride remains largely unreacted, it points to an issue with reactivity (see Q3 & Q4).
-
Are there new spots/peaks? If starting materials are consumed but the desired product is absent, side reactions are the culprit (see Q5). Look for masses corresponding to the hydrolyzed sulfonyl chloride (sulfonic acid) or potential byproducts.
-
Below is a workflow to guide your initial troubleshooting process.
Caption: Initial troubleshooting workflow for sulfonamide coupling reactions.
Q2: How do I troubleshoot issues with my starting materials?
For the Amine:
-
Purity: Impurities can interfere with the reaction. If necessary, purify the amine by distillation, recrystallization, or column chromatography.
-
Basicity: The amine must be sufficiently basic to act as a nucleophile. If the amine has a very low pKa (e.g., highly electron-deficient anilines), standard conditions may fail.
-
Steric Hindrance: Bulky groups near the nitrogen atom can physically block the approach to the electrophilic sulfur atom, dramatically slowing the reaction rate.
For the Sulfonyl Chloride:
-
Hydrolysis: This is the most common problem. The sulfonyl chloride reacts with ambient moisture to form the unreactive sulfonic acid. Always use a fresh bottle or a recently purchased stock. Store under inert gas and handle in a glovebox or with careful inert atmosphere techniques.
-
Alternative Generation: If you suspect your sulfonyl chloride is poor quality or if it's not commercially available, consider generating it in situ. A reliable method is the oxidation of the corresponding thiol using N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in water, followed by reaction with the amine in the same pot.[2]
Q3: My amine is poorly nucleophilic or sterically hindered. What can I do?
This is a frequent challenge, particularly with electron-poor anilines or bulky secondary amines. The reduced nucleophilicity of the amine nitrogen makes the attack on the sulfonyl chloride the rate-limiting step.[1]
Strategies for Unreactive Amines:
-
Increase Reaction Temperature: Heating the reaction (e.g., to 40-80 °C) can provide the necessary activation energy. Monitor for decomposition.
-
Use a Stronger, Non-Nucleophilic Base: A stronger base, like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can deprotonate the sulfonamide nitrogen as it forms, driving the equilibrium forward. However, for very weak amines, a more common strategy is to use a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge HCl without competing with the substrate amine.
-
Add a Nucleophilic Catalyst: 4-Dimethylaminopyridine (DMAP) is an excellent catalyst for this purpose. It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is then readily attacked by the poorly nucleophilic amine. Use at 5-10 mol%.
-
Employ Metal Catalysis: For particularly challenging substrates, modern cross-coupling methods are superior. Palladium-catalyzed coupling of aryl bromides/chlorides with primary sulfonamides or copper-catalyzed Chan-Lam coupling with arylboronic acids can form the desired bond under conditions where the traditional S-N coupling fails.[1][3]
| Strategy | When to Use | Key Considerations |
| Higher Temperature | Mildly unreactive amines. | Monitor for thermal decomposition of starting materials or product. |
| Catalytic DMAP | Electron-deficient anilines, hindered amines. | Highly effective; use 5-10 mol%. |
| Stronger Base | To drive equilibrium for weak amines. | Base should be non-nucleophilic to avoid competing reactions. |
| Metal Catalysis | Extremely unreactive or hindered substrates. | Requires specific ligands and catalysts; broader substrate scope.[1][3] |
Caption: Strategies for overcoming low amine reactivity.
Q4: My sulfonyl chloride seems unreactive. How can I activate it?
While less common than amine issues, sulfonyl group reactivity can be a problem, especially with sterically demanding or electron-rich sulfonyl chlorides.
Strategies for Activation:
-
Switch to a More Reactive Electrophile: If possible, using a sulfonyl fluoride (R-SO₂F) with a Lewis acid catalyst can be a powerful alternative. While sulfonyl fluorides are typically less reactive than chlorides, their activation by Lewis acids like calcium triflimide [Ca(NTf₂)₂] can be highly effective and offer different selectivity.[2][4]
-
Use Alternative Sulfur Sources: Modern methods have introduced stable SO₂ surrogates like DABSO (DABCO-bis(sulfur dioxide)).[5] This allows for the generation of sulfonyl chlorides or sulfinates in situ from Grignard reagents or aryl halides, bypassing the need to handle potentially unstable sulfonyl chlorides directly.[2][3]
Q5: What are the most common side reactions and how can I minimize them?
If your starting materials are consumed but the product yield is low, side reactions are the likely cause.
-
Hydrolysis of Sulfonyl Chloride:
-
Cause: Presence of water in the solvent, reagents, or from the atmosphere.
-
Solution: Rigorously dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).
-
-
Formation of Bis-sulfonylated Amine (R'-N(SO₂R)₂):
-
Cause: Occurs with primary amines (R'-NH₂). After the first sulfonylation, the resulting sulfonamide (R'-NHSO₂R) is acidic and can be deprotonated by the base. The resulting anion can then react with a second molecule of sulfonyl chloride.
-
Solution: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed before significant bis-sulfonylation can occur. Alternatively, use slow addition of the sulfonyl chloride to a solution of the amine and base.
-
-
Reaction with the Base:
-
Cause: Using a nucleophilic base (like pyridine or triethylamine) with a highly reactive sulfonyl chloride. The base can compete with the substrate amine.
-
Solution: For highly reactive systems, switch to a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Caption: Desired reaction pathway versus common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the standard "go-to" conditions for a first attempt at a sulfonamide coupling? For a simple primary or secondary amine and a standard aryl sulfonyl chloride, a reliable starting point is to dissolve the amine (1.0 eq) and a tertiary amine base like triethylamine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or acetonitrile (MeCN). Cool the solution to 0 °C, then add the sulfonyl chloride (1.05 eq) dropwise. Let the reaction stir at room temperature for 2-12 hours while monitoring by TLC or LC-MS.
Q2: Are there alternatives to sulfonyl chlorides for making sulfonamides? Yes, several modern and effective alternatives exist.
-
Sulfonic Acids: Can be coupled directly with amines, often under microwave irradiation, offering a high-yielding and convenient method.[2]
-
Thiols: Can be converted to sulfonamides in one pot via oxidative coupling with amines.[6]
-
Carboxylic Acids: In a novel approach, aromatic carboxylic acids can be converted to sulfonyl chlorides via a copper-catalyzed decarboxylative chlorosulfonylation, followed by one-pot amination.[4]
-
Nitroarenes: Can be used in three-component reactions with arylboronic acids and a sulfur source like potassium pyrosulfite to generate sulfonamides.[2]
Q3: My product is difficult to purify. Any tips? Sulfonamide purification can be tricky due to their polarity and acidic N-H proton.
-
Acidic/Basic Wash: During workup, a wash with dilute acid (e.g., 1M HCl) will remove excess amine base. A subsequent wash with dilute base (e.g., sat. NaHCO₃) can remove any sulfonic acid byproduct.
-
Recrystallization: If your product is a solid, recrystallization is often the best method for achieving high purity.
-
Chromatography: If column chromatography is necessary, be aware that the acidic N-H can cause peak tailing on silica gel. Adding a small amount of acetic acid (~0.5%) to the eluent can sometimes improve peak shape.
Key Experimental Protocols
Protocol 1: General Procedure for a Standard Sulfonamide Coupling
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 10 mL).
-
Add triethylamine (0.21 mL, 1.5 mmol, 1.5 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.05 mmol, 1.05 equiv.) portion-wise or as a solution in DCM (2 mL) over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
Protocol 2: Screening Conditions for a Challenging Coupling (Catalyst)
-
Set up three small-scale reactions in parallel using microwave vials or test tubes with stir bars, each under a nitrogen atmosphere.
-
In each vial, place the amine (0.1 mmol, 1.0 equiv.) and the sulfonyl chloride (0.1 mmol, 1.0 equiv.) in anhydrous acetonitrile (1 mL).
-
Vial A (Control): Add DIPEA (35 µL, 0.2 mmol, 2.0 equiv.).
-
Vial B (DMAP): Add DIPEA (35 µL, 0.2 mmol, 2.0 equiv.) and DMAP (1.2 mg, 0.01 mmol, 0.1 equiv.).
-
Vial C (Lewis Acid): Add DIPEA (35 µL, 0.2 mmol, 2.0 equiv.). If using a sulfonyl fluoride instead of a chloride, add Ca(NTf₂)₂ (12 mg, 0.02 mmol, 0.2 equiv.).
-
Seal the vials and stir at 60 °C for 12 hours.
-
After cooling, take an aliquot from each, dilute, and analyze by LC-MS to compare the conversion to the desired product. This will identify the most promising condition to scale up.
References
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. Georg Thieme Verlag KG. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. books.rsc.org [books.rsc.org]
- 6. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
Identifying and minimizing side products in benzenesulfonamide synthesis
Welcome to the Technical Support Center for benzenesulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and minimize side products, thereby optimizing your synthesis protocols.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of benzenesulfonamide, providing potential causes and actionable solutions.
Problem 1: Low Yield of Benzenesulfonamide and Presence of a High-Melting Point Impurity
Symptoms:
-
The final yield of benzenesulfonamide is significantly lower than expected.
-
Characterization (e.g., melting point, NMR) of the crude product indicates the presence of a significant impurity with a melting point around 123-129 °C.
Potential Cause: The primary suspect for a high-melting point impurity in this synthesis is diphenyl sulfone .[1][2] This side product is formed during the initial chlorosulfonation of benzene, where benzenesulfonyl chloride can undergo a Friedel-Crafts-type reaction with another molecule of benzene.[3]
Causality & Mechanism: The formation of diphenyl sulfone is favored under certain conditions:
-
Incorrect Order of Reagent Addition: Adding chlorosulfonic acid to benzene, rather than the other way around, leads to a higher concentration of benzene relative to the sulfonating agent, promoting the formation of the sulfone byproduct.[2]
-
Inadequate Excess of Chlorosulfonic Acid: A lower excess of chlorosulfonic acid can result in incomplete conversion of benzene and provide an opportunity for the intermediate benzenesulfonyl chloride to react with unreacted benzene.[2]
-
Elevated Reaction Temperature: Higher temperatures can promote the electrophilic aromatic substitution reaction that leads to diphenyl sulfone.[4]
Diagnostic Steps & Solutions:
-
Verify Reagent Stoichiometry and Addition Order:
-
Protocol: Ensure that benzene is added dropwise to a stirred, cooled excess of chlorosulfonic acid.[2] A molar ratio of at least 4:1 of chlorosulfonic acid to benzene is recommended to maximize the yield of benzenesulfonyl chloride.[4]
-
Rationale: Maintaining a high concentration of the sulfonating agent minimizes the chance for the intermediate to react with benzene.
-
-
Strict Temperature Control:
-
Purification to Remove Diphenyl Sulfone:
-
Protocol: If diphenyl sulfone has formed, it can be removed from the intermediate benzenesulfonyl chloride by vacuum distillation. Diphenyl sulfone has a significantly higher boiling point (b.p. 225°C / 10 mm Hg) than benzenesulfonyl chloride (b.p. 113–115°C / 10 mm Hg).[2]
-
Rationale: The difference in volatility allows for efficient separation.
-
Problem 2: Oily Product That Fails to Solidify and Exhibits Poor Solubility in Water
Symptoms:
-
The final product, expected to be a white solid benzenesulfonamide (m.p. 149-152 °C), is an oil or a low-melting solid.[5]
-
The crude product shows poor solubility in aqueous base, which is uncharacteristic for a primary sulfonamide.
Potential Cause: This issue often points to the incomplete conversion of the benzenesulfonyl chloride intermediate to benzenesulfonamide, or the presence of other non-acidic side products. Another possibility is the formation of benzenesulfonic acid anhydride .[6]
Causality & Mechanism:
-
Incomplete Ammonolysis: The reaction of benzenesulfonyl chloride with ammonia may be incomplete due to insufficient reaction time, low temperature, or inadequate mixing.
-
Formation of Benzenesulfonic Acid Anhydride: During the initial chlorosulfonation, if traces of water are present, benzenesulfonic acid can form.[2] Dehydration of benzenesulfonic acid, especially at elevated temperatures or in the presence of a dehydrating agent like phosphorus pentoxide, can lead to the formation of the anhydride.[6]
Diagnostic Steps & Solutions:
-
Optimize the Ammonolysis Step:
-
Protocol: Ensure the reaction of benzenesulfonyl chloride with a concentrated aqueous ammonia solution is vigorous and allowed to proceed for a sufficient duration (e.g., 3 hours at 20-25°C).[7] Efficient stirring is crucial to ensure proper mixing of the organic and aqueous phases.
-
Rationale: Complete reaction with ammonia is necessary to form the desired sulfonamide.
-
-
Hydrolysis of Benzenesulfonic Acid Anhydride:
-
Protocol: If the presence of the anhydride is suspected, the crude product can be treated with hot water to hydrolyze the anhydride back to the more water-soluble benzenesulfonic acid, which can then be separated.
-
Rationale: The anhydride will react with water to form two equivalents of the sulfonic acid.
-
-
Moisture Control in the First Step:
-
Protocol: Use anhydrous benzene and protect the reaction from atmospheric moisture. The presence of water can lead to the formation of benzenesulfonic acid, a precursor to the anhydride.[8]
-
Rationale: Minimizing water content reduces the formation of undesired sulfonic acid and its subsequent anhydride.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in benzenesulfonamide synthesis and how can I identify them?
The most common side products are diphenyl sulfone, benzenesulfonic acid, and benzenedisulfonyl chloride. Their properties are summarized in the table below for easier identification.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Benzenesulfonamide | C₆H₇NO₂S | 157.19 | 149-152[5] | White powder[5] |
| Diphenyl Sulfone | C₁₂H₁₀O₂S | 218.27 | 123-129[3] | White solid |
| Benzenesulfonic Acid | C₆H₆O₃S | 178.18 | 50-51 | Colorless, deliquescent solid |
| Benzene-1,3-disulfonyl chloride | C₆H₄Cl₂O₄S₂ | 275.13 | 57-60[9] | White solid |
Identification Techniques:
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction and identify the presence of impurities.[10]
-
Melting Point Analysis: A mixed melting point determination with an authentic sample of the expected side product can confirm its identity.
-
Spectroscopic Methods (NMR, IR, MS): These techniques provide definitive structural information for identifying unexpected products.
Q2: How can I minimize the formation of benzenedisulfonyl chloride?
The formation of di-substituted products like benzenedisulfonyl chloride occurs when the initial product, benzenesulfonyl chloride, undergoes a second chlorosulfonation. To minimize this:
-
Avoid excessively high temperatures during the chlorosulfonation of benzene.
-
Use a controlled excess of chlorosulfonic acid. While an excess is needed to drive the reaction, a very large excess combined with high temperatures can promote di-substitution.
-
Control the reaction time. Prolonged reaction times after the complete consumption of benzene can lead to further sulfonation of the product.
Q3: Is the sulfonation of benzene reversible? What is the implication of this?
Yes, the sulfonation of benzene is a reversible reaction.[11] Heating benzenesulfonic acid in the presence of dilute aqueous sulfuric acid can reverse the reaction, yielding benzene and sulfuric acid.[12] This reversibility is generally not a concern during the synthesis of benzenesulfonyl chloride under the typical reaction conditions with chlorosulfonic acid. However, it becomes relevant if attempting to hydrolyze the sulfonyl chloride back to the sulfonic acid under harsh, high-temperature aqueous conditions.[6]
Experimental Protocols
Protocol 1: Synthesis of Benzenesulfonyl Chloride
-
In a fume hood, place 58.3 g (0.5 mol) of chlorosulfonic acid into a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Cool the flask in an ice bath.
-
With vigorous stirring, add 19.5 g (0.25 mol) of anhydrous benzene dropwise from the dropping funnel at a rate that maintains the reaction temperature between 20-30°C.
-
After the addition is complete, continue stirring for one hour at room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the lower layer of benzenesulfonyl chloride using a separatory funnel.
-
Wash the organic layer with cold water, followed by a dilute sodium bicarbonate solution, and finally with cold water again.
-
Dry the benzenesulfonyl chloride over anhydrous calcium chloride.
Protocol 2: Synthesis of Benzenesulfonamide
-
In a fume hood, add the freshly prepared benzenesulfonyl chloride to 150 mL of concentrated aqueous ammonia with vigorous stirring.
-
Continue stirring for 3 hours at room temperature. A white precipitate of benzenesulfonamide will form.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude benzenesulfonamide from hot water or ethanol to obtain the pure product.
-
Dry the purified crystals in an oven at a temperature below its melting point.
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic route to benzenesulfonamide and the competing side reactions.
Caption: Main and side reaction pathways in benzenesulfonamide synthesis.
References
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
- EP0512953B1 - Process for the preparation of benzene sulfonamides.
- Benzenesulfonyl chloride. Wikipedia.
- Benzenesulfonyl chloride. Organic Syntheses Procedure.
- CN105753751A - High-purity benzene sulfonyl chloride synthetic method.
- Benzenesulfonamide for synthesis 98-10-2. Sigma-Aldrich.
- Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. ASIA Chemical.
- Benzenesulfonic acid. Wikipedia.
- Benzene-1,3-disulfonyl chloride 97 585-47-7. Sigma-Aldrich.
- Diphenyl sulfone. Wikipedia.
- 18.4: Sulfonation of Benzene (an EAS Reaction). Chemistry LibreTexts.
- EAS-Sulfon
Sources
- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 4. CN105753751A - High-purity benzene sulfonyl chloride synthetic method - Google Patents [patents.google.com]
- 5. Benzenesulfonamide for synthesis 98-10-2 [sigmaaldrich.com]
- 6. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 7. EP0512953B1 - Process for the preparation of benzene sulfonamides - Google Patents [patents.google.com]
- 8. asiachmical.com [asiachmical.com]
- 9. Benzene-1,3-disulfonyl chloride 97 585-47-7 [sigmaaldrich.com]
- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. EAS-Sulfonation | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Optimization of Reaction Conditions for 2-Bromobenzenesulfonyl Chloride
An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists
As a Senior Application Scientist, this guide is designed to move beyond simple protocols. It provides a framework for understanding the critical parameters involved in the synthesis of 2-bromobenzenesulfonyl chloride, enabling you to troubleshoot effectively and optimize the reaction for your specific laboratory conditions. The focus is on the most common and reliable synthetic route: the diazotization of 2-bromoaniline followed by a copper-catalyzed sulfonyl chlorination.
Core Synthesis Pathway: The Sandmeyer-Type Reaction
The synthesis of 2-bromobenzenesulfonyl chloride is a multi-step process that requires precise control over reaction conditions. The most robust and widely adopted method proceeds via two key stages:
-
Diazotization: 2-bromoaniline is converted into a diazonium salt intermediate using a nitrite source under acidic conditions. This intermediate is highly reactive and typically unstable at higher temperatures.
-
Sulfonyl Chlorination: The diazonium salt is then reacted with a source of sulfur dioxide (often generated in situ or introduced as a gas) in the presence of a copper catalyst and a chlorinating agent to yield the final product.[1][2] A common and effective variation involves reacting a stable Lewis acid diazonium salt with thionyl chloride and a copper catalyst.[1]
This pathway is favored for its high yield and regioselectivity, avoiding the isomeric mixture issues that can arise from direct chlorosulfonation of bromobenzene.[1][3]
Caption: High-level workflow for the synthesis of 2-bromobenzenesulfonyl chloride.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.
Question 1: My yield is consistently low, and I notice significant gas evolution (bubbling) during the diazotization step. What's going wrong?
Answer: This is a classic symptom of diazonium salt decomposition. The diazonium group (-N₂⁺) is an excellent leaving group, and if the temperature is not strictly controlled, it will readily decompose to form nitrogen gas and a highly reactive aryl cation. This cation can then react with water or other nucleophiles in the mixture, leading to undesired byproducts like 2-bromophenol instead of your target intermediate.
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reaction vessel is maintained between -5 °C and 0 °C throughout the addition of sodium nitrite.[1][4] Use a calibrated low-temperature thermometer. An acetone/ice bath is often insufficient; an acetone/dry ice or a cryocooler is recommended for stable temperature management.
-
Slow the Reagent Addition: Add the aqueous solution of sodium nitrite dropwise, ensuring the temperature never exceeds 0 °C. A rapid, exothermic reaction can create localized "hot spots" that initiate decomposition.
-
Check Acidity: The reaction requires a sufficient excess of acid (e.g., hydrochloric acid) to fully protonate the 2-bromoaniline and prevent the formation of diazoamino compounds, which can also lower the yield.[1]
Caption: Troubleshooting decision tree for low diazotization yield.
Question 2: The second step (sulfonyl chlorination) is sluggish, and my workup shows a lot of starting diazonium salt or other polar impurities. Why?
Answer: This points to an issue with the catalytic cycle of the Sandmeyer reaction. The cuprous (Cu(I)) catalyst is essential for the conversion.[5][6] Its role is to facilitate the transfer of an electron to the diazonium salt, initiating the loss of N₂ and the formation of an aryl radical, which then reacts with the sulfur source.
Troubleshooting Steps:
-
Catalyst Quality and Quantity: Ensure you are using a high-quality source of cuprous chloride (CuCl). Older or poorly stored CuCl can oxidize to cupric chloride (CuCl₂), which is ineffective in this catalytic cycle. Use a freshly opened bottle or a properly stored sample. A small amount (catalytic) is sufficient; typically 1-5 mol%.[1]
-
Reagent Purity (Thionyl Chloride): The thionyl chloride should be pure. If it has degraded due to moisture exposure, it will be less effective. Consider using a freshly opened bottle or distilling it before use.
-
Temperature: While the first step requires very low temperatures, the second step also needs to be controlled, typically between -5 °C and 0 °C.[1] If the temperature is too low, the reaction rate may be impractically slow. If it's too high, side reactions can occur.
-
Mixing: The reaction mixture can be thick. Ensure efficient stirring to facilitate contact between the diazonium salt, the catalyst, and the thionyl chloride solution.
Question 3: After workup, my product is a dark oil and refuses to crystallize. How can I purify it?
Answer: A dark, oily product is indicative of impurities, likely from diazonium salt decomposition (phenolic byproducts) or other side reactions. 2-Bromobenzenesulfonyl chloride is a crystalline solid with a melting point of 49-52 °C.[7][8]
Troubleshooting Steps:
-
Thorough Washing: During the workup, ensure you wash the organic layer (e.g., ethyl acetate) thoroughly.
-
Drying: Dry the organic layer completely with a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate before concentrating. Residual water can hydrolyze the sulfonyl chloride.
-
Inducing Crystallization:
-
Concentrate the solution, then add a non-polar solvent like hexanes and cool the mixture in an ice or dry ice bath while scratching the inside of the flask with a glass rod.
-
If you have a small amount of pure solid, "seed" the solution by adding a tiny crystal to initiate crystallization.
-
-
Chromatography: If crystallization fails, flash column chromatography on silica gel (using a solvent system like hexanes/ethyl acetate) can be used for purification, although this is less ideal for large-scale work.[9]
Frequently Asked Questions (FAQs)
Q: What is the single most critical parameter to control in this synthesis? A: Unquestionably, it is temperature control , especially during the formation of the diazonium salt. Its instability is the primary source of yield loss and impurity generation.[1]
Q: Why is a Lewis acid like zinc chloride or ferric chloride used in some procedures? A: The addition of a Lewis acid like ZnCl₂ or FeCl₃ forms a more stable diazonium salt complex (e.g., [Ar-N₂]⁺[ZnCl₃]⁻).[1] This increased stability allows for easier handling, filtration, and can even permit the reaction to run at slightly higher temperatures (0-5 °C) without significant decomposition, making the process more robust for industrial-scale production.[1]
Q: What is the mechanism of the copper-catalyzed step? A: The mechanism is believed to proceed via a radical pathway. The Cu(I) species reduces the diazonium salt to form an aryl radical and N₂ gas. This aryl radical then reacts with the sulfur source. The copper is regenerated in the process, confirming its catalytic role.[5][10]
Q: What are the main safety hazards I should be aware of? A: 2-Bromobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[11][12] It is also moisture-sensitive and will react with water to release corrosive HCl gas. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, lab coat, safety glasses/face shield). The reagents used, such as thionyl chloride and strong acids, are also highly corrosive and toxic.
Q: Are there viable alternative synthetic routes? A: Yes, though they often have drawbacks. The most common alternative is the direct chlorosulfonation of bromobenzene using chlorosulfonic acid.[13][14] However, this electrophilic aromatic substitution can lead to a mixture of ortho, meta, and para isomers, with the para isomer often being the major product, making purification of the desired ortho isomer difficult.[3]
Optimized Experimental Protocol (Lewis Acid Diazotization Method)
This protocol is synthesized from best practices reported in the literature, emphasizing stability and yield.[1]
Step 1: Preparation of Zinc Chloride Diazonium Salt
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 2-bromoaniline (172 g, 1.0 mol), hydrochloric acid (333 mL of 12M, 4.0 mol), and water (333 mL).
-
Cool the resulting slurry to between -5 °C and 0 °C using a suitable cooling bath (e.g., acetone/dry ice).
-
Dissolve sodium nitrite (72.5 g, 1.05 mol) in water (200 mL). Add this solution dropwise to the aniline slurry via the addition funnel, maintaining the internal temperature below 0 °C. The addition should take approximately 1-2 hours.
-
Once the nitrite addition is complete, stir for another 30 minutes.
-
In a separate beaker, dissolve zinc chloride (136.4 g, 1.0 mol) in water (300 mL). Add this solution dropwise to the reaction mixture, allowing the temperature to rise to, but not exceed, 5 °C.
-
A precipitate of the diazonium salt complex will form. Stir for an additional hour at 0-5 °C.
-
Filter the solid product, wash the filter cake with a small amount of cold dilute HCl, followed by a small amount of ice-cold methanol, and then dry it.
Step 2: Sulfonyl Chlorination
-
In a separate, well-ventilated flask, add thionyl chloride (238 g, 2.0 mol) to water (500 mL) dropwise with vigorous stirring and cooling in an ice bath. CAUTION: This is highly exothermic and releases HCl gas.
-
After the addition, add cuprous chloride (1 g, ~0.01 mol) to the solution.
-
Cool this solution to -5 °C.
-
Add the dried zinc chloride diazonium salt from Step 1 to the thionyl chloride solution in portions, ensuring the temperature is maintained between -5 °C and 0 °C.
-
Once the addition is complete, allow the reaction to stir overnight at this temperature.
Step 3: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (300 mL), water (300 mL), and finally, saturated brine (300 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Cool the concentrated residue to -5 °C with stirring to induce crystallization.
-
Filter the solid product, wash with a small amount of cold hexanes, and dry under vacuum.
-
Expected yield: 210-215 g (82-84%).[1]
Data Summary Table
| Parameter | Recommended Condition | Rationale / Impact on Reaction |
| Diazotization Temp. | -5 to 0 °C | Prevents decomposition of the unstable diazonium salt, maximizing yield. |
| NaNO₂ Molar Ratio | 1.0-1.1 equivalents | A slight excess ensures complete conversion of the aniline. |
| Lewis Acid | 1.0-1.2 equivalents (e.g., ZnCl₂) | Stabilizes the diazonium intermediate, improving handling and yield.[1] |
| Catalyst (CuCl) | 1-5 mol% | Catalyzes the radical transformation in the Sandmeyer step. |
| Sulfonyl Chlorination Temp. | -5 to 0 °C | Balances reaction rate with minimizing side reactions. |
| Workup Wash | Saturated NaHCO₃ | Neutralizes residual acids, preventing product hydrolysis and aiding purification.[1] |
References
- CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
-
Synthesis of sulfonyl chloride substrate precursors. N.D. [Link]
-
2-Bromobenzenesulfonyl chloride | C6H4BrClO2S | CID 520403. PubChem. [Link]
-
Benzenesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
2-Bromobenzenesulfonyl Chloride. Maksons Fine Chem Pvt. Ltd. [Link]
- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
2-Bromobenzenesulfonyl chloride. Sigma-Aldrich. [Link]
-
2-Bromobenzenesulphonyl chloride. Seven Chongqing Chemdad Co., Ltd. [Link]
-
What is the mechanism of chlorosulfonation of benzene? Chemistry Stack Exchange. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943. PubChem. [Link]
-
Sandmeyer reaction. N.D. [Link]
-
Show the equations for preparing p-bromobenzenesulfonic acid and m-bromobenzenesulfonic acid. Homework.Study.com. [Link]
-
Sandmeyer Reaction. YouTube. [Link]
-
Sandmeyer reaction (video). Khan Academy. [Link]
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- 4. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
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- 7. 2-Bromobenzenesulphonyl chloride | 2905-25-1 [chemicalbook.com]
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Recrystallization techniques for purifying 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
An advanced guide to the purification of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide through recrystallization, designed for chemical researchers and drug development professionals. This technical support center provides in-depth protocols, troubleshooting, and FAQs to address challenges encountered during the purification process.
Introduction: The Importance of Purity
2-Bromo-N-(2,4-dimethylphenyl)benzenesulfonamide (MW: 340.2 g/mol , Formula: C₁₄H₁₄BrNO₂S) is a key building block in synthetic chemistry, particularly in the development of protein degraders.[1][2] The efficacy and safety of downstream applications depend critically on the purity of this starting material. Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[3][4]
This guide provides a comprehensive framework for developing and troubleshooting a robust recrystallization protocol for this specific sulfonamide, emphasizing the scientific principles behind each step.
Section 1: Foundational Principles - Solvent Selection
The success of any recrystallization hinges on the appropriate choice of solvent.[4] An ideal solvent should dissolve the compound completely at its boiling point but poorly at low temperatures, allowing for high recovery of pure crystals upon cooling.
Physicochemical Profile of the Target Molecule
The structure of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide features both polar (sulfonamide) and nonpolar (two aromatic rings, methyl groups) regions. This amphiphilic nature suggests that solvents of intermediate polarity or mixed-solvent systems will be most effective. A general rule of thumb is that solvents with functional groups similar to the solute are often good solubilizers.[5]
Screening for an Optimal Solvent System
Given the lack of specific published solubility data for this exact compound, an empirical screening process is necessary. The goal is to identify a solvent or solvent pair that meets the following criteria:
-
High solubility at elevated temperatures. [3]
-
Low solubility at or below room temperature. [4]
-
Inertness: The solvent must not react with the compound.[3]
-
Volatility: The solvent should be easily removable from the purified crystals.[3]
-
Boiling Point: The solvent's boiling point should ideally be lower than the compound's melting point to prevent "oiling out".[6]
Table 1: Potential Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Potential Issues |
| Ethanol | 78 | 24.5 | Good starting point for many sulfonamides. May be too good a solvent, leading to lower recovery. |
| Isopropanol | 82 | 19.9 | Often used for sulfonamides, sometimes as an aqueous mixture to reduce solubility.[7][8] |
| Acetone | 56 | 20.7 | Powerful solvent, but its low boiling point may not provide a large enough solubility gradient. |
| Ethyl Acetate | 77 | 6.0 | Intermediate polarity, good for compounds with both polar and nonpolar features. |
| Toluene | 111 | 2.4 | May be effective due to the aromatic nature of the compound, but high boiling point increases risk of oiling out.[6] |
| Hexane/Ethyl Acetate | Variable | Variable | A common mixed-solvent system. The compound should be soluble in ethyl acetate and insoluble in hexane.[9] |
| Isopropanol/Water | Variable | Variable | A well-documented system for sulfonamides. Water acts as an anti-solvent.[7][8] |
Section 2: Experimental Protocols
This section details the step-by-step methodologies for single-solvent and mixed-solvent recrystallization.
Workflow for Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
Q1: My compound has separated as an oil instead of forming crystals. What should I do?
A: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves or comes out of solution at a temperature above its melting point. [6]This is common when the compound is significantly impure or when the boiling point of the solvent is higher than the compound's melting point. [10]
-
Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of extra solvent and then allow the solution to cool much more slowly. An insulated container or a cooling hotplate can help. [10]* Long-Term Solution: If the problem persists, select a different solvent with a lower boiling point. [6] Q2: After cooling the solution, no crystals have formed. What are my next steps?
A: Crystal formation requires nucleation. If the solution is supersaturated but no nucleation sites are present, crystallization may not begin.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal nucleation.
-
Seeding: If you have a small sample of the pure product, add a tiny "seed crystal" to the supersaturated solution to initiate crystallization.
-
Increase Concentration: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent and attempt to cool it again. [11] Q3: My final yield of purified crystals is very low. How can I improve it?
A: A low yield is typically caused by using too much solvent, incomplete precipitation, or premature crystallization during hot filtration.
-
Minimize Solvent: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the crude product. Excess solvent will retain more of your compound in the mother liquor upon cooling. [12]* Maximize Precipitation: After slow cooling to room temperature, always place the flask in an ice-water bath for at least 15-20 minutes to maximize the amount of product that crystallizes out of solution. [13]* Recover from Mother Liquor: You can often recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
Q4: The final crystals are still colored or appear impure. What went wrong?
A: This indicates that impurities were not successfully removed. This can happen if the impurities have similar solubility to the target compound or if they were trapped within the crystal lattice.
-
Slow Down Cooling: Rapid crystal growth is a primary cause of impurity inclusion. [11]Ensure the solution cools as slowly as possible to allow for the formation of a more perfect crystal lattice that excludes impurities.
-
Use Charcoal: If the impurities are colored, a decolorizing step with activated charcoal after dissolution but before hot filtration can be very effective at adsorbing these contaminants. [8]* Re-recrystallize: A second recrystallization of the purified material will often remove any remaining impurities.
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide sample?
A: Assuming a standard synthesis via the coupling of 2-bromobenzenesulfonyl chloride with 2,4-dimethylaniline, the most probable impurities are unreacted starting materials or by-products from side reactions. [14]Proper recrystallization should effectively remove these smaller, often more soluble, molecules.
Q2: How can I verify the purity of my final product?
A: The most common methods are melting point analysis and Thin Layer Chromatography (TLC). A pure compound should have a sharp, narrow melting point range. Comparing the TLC of the crude material versus the recrystallized product against a pure standard will demonstrate the removal of impurities. For higher-purity confirmation, techniques like HPLC, NMR spectroscopy, or elemental analysis are used.
Q3: Is it better to use a single solvent or a mixed-solvent system?
A: A single-solvent system is generally preferred for its simplicity. However, for many compounds like this sulfonamide, finding a single solvent with the ideal solubility profile can be difficult. A mixed-solvent system offers greater tunability. If you can find a solvent that dissolves the compound well and a miscible anti-solvent in which it is insoluble, you can precisely control the saturation point for optimal crystal growth. [13]
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 2-Bromo-N-(2, 4-dimethylphenyl)benzenesulfonamide, min 98%, 100 grams. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles.... Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]
-
MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Retrieved from [Link]
-
ACS Publications. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. Retrieved from [Link]
-
Web.pdx.edu. (n.d.). Recrystallization1. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Bromobenzenesulfonamide. Retrieved from [Link]
Sources
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- 3. mt.com [mt.com]
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- 5. Reagents & Solvents [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
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- 12. people.chem.umass.edu [people.chem.umass.edu]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of Benzenesulfonamide-Based Inhibitors
Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery: the poor cell permeability of benzenesulfonamide-based inhibitors. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of compounds. Here, we move beyond simple protocols to provide a deeper understanding of the underlying principles and offer practical, field-tested solutions to enhance the cellular uptake of your inhibitors.
Part 1: Troubleshooting Guide - Common Permeability Issues & Solutions
This section addresses specific experimental issues you might encounter. The solutions are based on established physicochemical principles and successful case studies in medicinal chemistry.
Question 1: My benzenesulfonamide inhibitor shows high potency in biochemical assays but has no activity in cell-based assays. How can I confirm if poor permeability is the issue?
Answer:
This is a classic and often frustrating scenario in drug discovery. The discrepancy between biochemical and cellular activity strongly suggests that your compound is not reaching its intracellular target. To systematically diagnose this, a multi-pronged approach is recommended.
Step 1: Physicochemical Property Assessment
First, evaluate the key physicochemical properties of your compound that govern permeability. High lipophilicity, often a characteristic of potent enzyme inhibitors, can paradoxically lead to poor aqueous solubility and high plasma protein binding, both of which hinder effective cell penetration.
-
Lipophilicity (LogP/LogD): Benzenesulfonamides can have a wide range of lipophilicity. An optimal LogP for cell permeability is generally considered to be in the range of 1-3. Compounds that are too lipophilic (LogP > 5) may get trapped in the lipid bilayer of the cell membrane.
-
Polar Surface Area (PSA): A high PSA (>140 Ų) is often associated with poor permeability due to the energetic cost of dehydrating the molecule to enter the lipid membrane. The sulfonamide group itself contributes significantly to the PSA.
-
Aqueous Solubility: Poor solubility can lead to compound precipitation in assay media, resulting in an artificially low apparent permeability.
Step 2: Direct Permeability Measurement
To obtain direct evidence, you need to perform in vitro permeability assays. The choice of assay depends on the required throughput and the specific questions you are asking.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane. It's a good first-pass assessment of passive diffusion.
-
Caco-2/MDCK Permeability Assays: These are cell-based assays that use monolayers of human colon adenocarcinoma (Caco-2) or Madin-Darby canine kidney (MDCK) cells. These assays are considered the gold standard for in vitro permeability assessment as they can model both passive diffusion and active transport processes.
Experimental Workflow for Permeability Assessment
Caption: Decision workflow for diagnosing poor cell permeability.
Question 2: I've confirmed my benzenesulfonamide has low permeability. What are the most effective chemical modifications to improve it?
Answer:
Improving the permeability of benzenesulfonamides requires a careful balancing act of modifying the structure to favor membrane transit without sacrificing inhibitory activity. Here are some proven strategies:
-
Masking Polar Groups (Prodrug Approach): The sulfonamide group (-SO2NH2) is a major contributor to the high polarity of these compounds. Temporarily masking this group with a lipophilic, cleavable moiety can dramatically improve permeability. Once inside the cell, cellular enzymes (e.g., esterases) cleave the masking group to release the active drug.
-
Example: Acylating the sulfonamide nitrogen to form an N-acylsulfonamide can reduce its polarity.
-
-
Reducing Hydrogen Bond Donors (HBDs): The number of HBDs is a key parameter in Lipinski's Rule of Five. Each HBD requires desolvation before entering the lipid membrane, which is energetically unfavorable.
-
Strategy: Systematically replace N-H or O-H groups with other functionalities. For instance, if your molecule has a secondary sulfonamide (R-SO2NH-R'), consider if an N-alkylation is tolerated by the target.
-
-
Intramolecular Hydrogen Bonding: This is a clever strategy to "hide" polar groups from the aqueous environment. By designing the molecule so that a hydrogen bond can form between a donor and an acceptor within the same molecule, the overall polarity is effectively reduced.
-
Bioisosteric Replacement: Consider replacing the sulfonamide group altogether with a bioisostere that has more favorable permeability properties, provided this is compatible with the target binding. This is a more advanced strategy that often requires significant synthetic effort.
Logical Relationship of Modification Strategies
Caption: Strategies to enhance benzenesulfonamide permeability.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the typical range of permeability coefficients (Papp) for benzenesulfonamide-based inhibitors in Caco-2 assays?
A1: The apparent permeability coefficient (Papp) from Caco-2 assays is a widely used benchmark. Generally, compounds are classified as follows:
| Permeability Class | Papp (x 10⁻⁶ cm/s) | Interpretation |
| High | > 10 | Well-absorbed, permeability is not a limiting factor. |
| Medium | 1 - 10 | Moderate absorption, may be acceptable for some targets. |
| Low | < 1 | Poorly absorbed, likely to have low oral bioavailability. |
Many unmodified benzenesulfonamides fall into the low to medium permeability class due to their inherent polarity.
Q2: Can efflux pumps like P-glycoprotein (P-gp) affect the intracellular concentration of my inhibitor?
A2: Absolutely. P-glycoprotein is a well-known efflux transporter that actively pumps a wide range of xenobiotics out of cells. If your benzenesulfonamide is a substrate for P-gp, it can be actively removed from the cell, leading to low intracellular concentrations even if its passive permeability is reasonable.
To test for this, you can run your Caco-2 assay in the presence and absence of a known P-gp inhibitor like verapamil. A significant increase in the apparent permeability in the presence of the inhibitor is a strong indication that your compound is a P-gp substrate.
Q3: Are there any formulation strategies that can help overcome the poor permeability of benzenesulfonamides?
A3: Yes, formulation can play a significant role, particularly for in vivo studies. Strategies include:
-
Use of Permeation Enhancers: These are compounds that can transiently and reversibly increase the permeability of the cell membrane.
-
Lipid-Based Formulations: Encapsulating the inhibitor in liposomes or lipid nanoparticles can facilitate its transport across the cell membrane.
-
Amorphous Solid Dispersions: For compounds with poor solubility, creating an amorphous solid dispersion can improve the dissolution rate and, consequently, the apparent permeability.
Part 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to assess the passive permeability of a compound.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Dodecane
-
Lecithin
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader
Procedure:
-
Prepare the Artificial Membrane: Dissolve lecithin in dodecane to a final concentration of 10 mg/mL.
-
Coat the Filter Plate: Add 5 µL of the lecithin/dodecane solution to each well of the filter plate. Allow the solvent to evaporate, leaving a thin lipid layer.
-
Prepare the Donor Solution: Dilute the test compound stock solution in PBS to a final concentration of 100 µM.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble the PAMPA Sandwich: Place the filter plate on top of the acceptor plate.
-
Add Donor Solution: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubate: Cover the plate and incubate at room temperature for 4-16 hours with gentle shaking.
-
Measure Concentrations: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.
-
Calculate Permeability: The effective permeability (Pe) can be calculated using established equations that take into account the surface area of the membrane and the incubation time.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]
-
Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. [Link]
-
Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. [Link]
-
Meanwell, N. A. (2018). A synopsis of the properties and applications of fluorine in drug design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880–885. [Link]
-
Ambudkar, S. V., Kimchi-Sarfaty, C., Sauna, Z. E., & Gottesman, M. M. (2003). P-glycoprotein: from genomics to mechanism. Oncogene, 22(47), 7468–7485. [Link]
Technical Support Center: Synthesis of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
Introduction
The synthesis of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is a cornerstone for the development of various pharmaceutical compounds. The formation of the sulfonamide bond through the reaction of 2-bromobenzenesulfonyl chloride with 2,4-dimethylaniline is a classic and reliable method.[1][2] However, as with any chemical synthesis, challenges can arise, particularly when scaling up the reaction. This guide provides a comprehensive framework for a successful synthesis, from understanding the reaction mechanism to troubleshooting common issues.
Reaction Overview
The fundamental reaction involves the nucleophilic attack of the primary amine of 2,4-dimethylaniline on the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride. A base is typically employed to neutralize the hydrochloric acid byproduct.[3]
Caption: General workflow for the synthesis of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction, and which one should I choose?
A1: The base, typically a non-nucleophilic organic base like pyridine or triethylamine, is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction.[3] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. For laboratory-scale synthesis, pyridine is often used as it can also act as the solvent.[4] For larger-scale reactions, triethylamine in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is a common choice due to easier removal during workup.
Q2: My reaction is sluggish or not proceeding to completion. What are the possible causes?
A2: Several factors can contribute to a slow or incomplete reaction:
-
Moisture: Sulfonyl chlorides are highly susceptible to hydrolysis.[2] Ensure all glassware is oven-dried and use anhydrous solvents.[3] The presence of water will convert the sulfonyl chloride to the unreactive sulfonic acid.
-
Purity of Reactants: Impurities in either the 2-bromobenzenesulfonyl chloride or 2,4-dimethylaniline can interfere with the reaction.
-
Insufficient Base: If the base is not present in at least a stoichiometric amount, the reaction will stop once all the free amine is protonated.
-
Steric Hindrance: The ortho-bromo group on the sulfonyl chloride and the ortho-methyl group on the aniline can cause some steric hindrance, potentially slowing the reaction compared to unhindered analogs. Gentle heating (40-50 °C) can sometimes help overcome this.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
A3: The most common side products include:
-
2-Bromobenzenesulfonic acid: This results from the hydrolysis of the starting sulfonyl chloride.
-
Bis-sulfonated aniline: While less common with primary amines, it is possible for the sulfonamide product to be deprotonated by the base and react with another molecule of the sulfonyl chloride. Using a slight excess of the amine can help minimize this.
-
Unreacted starting materials: This indicates an incomplete reaction.
Caption: Main reaction versus potential side reactions.
Q4: What is the best method for purifying the final product?
A4: The choice of purification method depends on the scale and purity of the crude product.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective and scalable method.
-
Silica Gel Chromatography: For smaller scales or if the crude product contains multiple impurities, flash column chromatography is the preferred method.[5][6] A gradient of ethyl acetate in hexanes is typically effective.
Q5: What are the key safety precautions I should take when running this reaction, especially at a larger scale?
A5:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling pyridine, triethylamine, and dichloromethane.
-
Exothermic Reaction: The reaction can be exothermic, particularly during the addition of the sulfonyl chloride. For larger-scale reactions, add the sulfonyl chloride portion-wise or as a solution to control the temperature. An ice bath can be used to moderate the reaction temperature.
-
Handling of Reagents: 2-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. 2,4-Dimethylaniline is toxic and should be handled with care.[7]
Experimental Protocol: Gram-Scale Synthesis
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and desired scale.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |
| 2-Bromobenzenesulfonyl chloride | 255.52 | 5.11 | 20.0 | 1.0 |
| 2,4-Dimethylaniline | 121.18 | 2.55 | 21.0 | 1.05 |
| Triethylamine | 101.19 | 3.04 | 30.0 | 1.5 |
| Dichloromethane (anhydrous) | - | 100 mL | - | - |
Procedure:
-
Reaction Setup: To a 250 mL oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-dimethylaniline (2.55 g, 21.0 mmol) and anhydrous dichloromethane (100 mL).
-
Addition of Base: Add triethylamine (3.04 g, 30.0 mmol) to the solution and stir under a nitrogen atmosphere.
-
Addition of Sulfonyl Chloride: Dissolve 2-bromobenzenesulfonyl chloride (5.11 g, 20.0 mmol) in 50 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred aniline solution over 30 minutes. An ice bath can be used to maintain the temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Quench the reaction by slowly adding 100 mL of 1 M HCl(aq). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide as a white to off-white solid.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture in the reaction. 2. Poor quality starting materials. 3. Insufficient base. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[3] 2. Check the purity of the starting materials by NMR or other analytical techniques. 3. Use at least 1.1 equivalents of base. |
| Formation of Multiple Products (Impure Crude) | 1. Hydrolysis of sulfonyl chloride. 2. Reaction temperature too high, leading to side reactions. 3. Bis-sulfonylation of the aniline. | 1. See solution for "Low or No Product Formation". 2. Control the addition rate of the sulfonyl chloride and use an ice bath to maintain a low temperature. 3. Use a slight excess (1.05-1.1 equivalents) of the aniline. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil instead of a solid. 2. Co-elution of impurities during chromatography. | 1. Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. If that fails, purification by chromatography is necessary. 2. Optimize the solvent system for chromatography. A shallower gradient or a different solvent system may be required. |
| Scale-up Issues (e.g., Exotherm, Poor Mixing) | 1. Heat generated during the reaction is not dissipated efficiently. 2. Inefficient stirring in a larger reaction vessel. | 1. Use a jacketed reactor with a cooling system. Control the addition rate of the sulfonyl chloride carefully. 2. Use an overhead mechanical stirrer for larger volumes to ensure efficient mixing. |
References
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
- Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. 2016.
- The Synthesis of Functionalised Sulfonamides. UCL Discovery.
-
Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. PMC. [Link]
-
Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. [Link]
-
2-Bromo-N-(2, 4-dimethylphenyl)benzenesulfonamide, min 98%, 100 grams. CP Lab Safety. [Link]
- Preparative scale synthesis of sulfonimidamides from TrNSO, including incorporation of a challenging 2‐pyridyl unit.
- Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society.
-
Reactions of Arylamines. Chemistry LibreTexts. [Link]
-
Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com. [Link]
-
Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]
-
2,4-Dimethyl-N-phenyl-benzene-sulfonamide. PubMed. [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. [Link]
- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository.
-
2,4-Dimethylaniline. PubChem. [Link]
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Technical Support Center: Stability of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide in Solution
Welcome to the technical support center for 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, we provide troubleshooting guidance and frequently asked questions to ensure the integrity of your experiments.
Introduction
2-Bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is an aryl sulfonamide, a class of compounds prevalent in medicinal chemistry.[1][2] The stability of such compounds in solution is critical for obtaining reliable and reproducible experimental results. This guide will walk you through potential stability challenges and provide systematic approaches to investigate and mitigate them.
Troubleshooting Guide: Degradation in Solution
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Loss of Compound Potency or Concentration Over Time
Question: I've observed a decrease in the expected activity or concentration of my 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide stock solution. What could be the cause?
Answer: A decline in potency or concentration is often indicative of compound degradation. The primary suspects for a sulfonamide like this are hydrolysis and photodecomposition.
Causality:
-
Hydrolysis: The sulfonamide bond (-SO₂-N-) can be susceptible to cleavage under certain pH conditions, particularly in strongly acidic or alkaline aqueous solutions.[3][4] While generally more stable than esters or amides, hydrolysis can occur over time, especially at elevated temperatures.
-
Photodecomposition: Aryl halides and sulfonamides can be sensitive to light, particularly UV radiation.[5][6] The energy from light can induce cleavage of the C-Br or S-N bonds, leading to a variety of degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potency loss.
Step-by-Step Protocol to Investigate Degradation:
-
Protect from Light: Immediately transfer a fresh sample of your stock solution into an amber vial or wrap the container in aluminum foil. Store it under your typical experimental conditions and compare its stability over time to a sample in a clear vial.
-
Control pH and Solvent: If using aqueous media, ensure the pH is near neutral. If possible, prepare a fresh solution in a well-characterized, aprotic, and dry solvent like DMSO or DMF for comparison. Sulfonamides are generally more stable in these solvents.
-
Perform a Forced Degradation Study: To understand the compound's intrinsic stability, a forced degradation study is recommended.[7][8] This involves exposing the compound to harsh conditions to intentionally induce degradation.
-
Acid/Base Hydrolysis: Treat separate aliquots of your solution with 0.1 M HCl and 0.1 M NaOH.
-
Oxidation: Treat an aliquot with a low concentration of hydrogen peroxide (e.g., 3%).[7]
-
Photolysis: Expose a solution to a UV lamp, following ICH Q1B guidelines.[6]
-
Thermal Stress: Heat a solution at a moderately elevated temperature (e.g., 40-60°C).
-
-
Analytical Monitoring: Use a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, to monitor the disappearance of the parent compound and the appearance of degradation products over time.
Issue 2: Appearance of Unexpected Peaks in HPLC Chromatogram
Question: My HPLC analysis of a 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide solution shows new, unidentified peaks that were not present in the initial analysis. What are these?
Answer: The appearance of new peaks strongly suggests the formation of degradation products. The identity of these products depends on the degradation pathway.
Potential Degradation Pathways and Products:
-
Hydrolysis of the Sulfonamide Bond: This would lead to the formation of 2-bromobenzenesulfonic acid and 2,4-dimethylaniline.
-
Cleavage of the C-Br Bond: Photolytic or radical-mediated reactions could lead to the formation of N-(2,4-dimethylphenyl)benzenesulfonamide.
-
Oxidation: If exposed to oxidative conditions, oxidation of the methyl groups on the dimethylphenyl ring could occur.
Proposed Degradation Pathway Diagram:
Caption: Potential degradation pathways.
Recommended Action:
-
Characterize the Unknowns: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weights of the unknown peaks. This information, combined with knowledge of potential degradation pathways, can help in their identification.
-
Review Experimental Conditions: Carefully examine your experimental setup. Was the solution exposed to light for an extended period? Was the pH of the medium outside the neutral range? Was an oxidizing agent present?
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a stock solution of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide?
A1: To maximize stability, stock solutions should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, aprotic solvents (e.g., DMSO, DMF) | Minimizes the risk of hydrolysis. |
| Temperature | -20°C or -80°C | Reduces the rate of all chemical degradation reactions. |
| Light | Protected from light (amber vials or foil-wrapped) | Prevents photodecomposition. |
| Atmosphere | Under an inert atmosphere (e.g., argon, nitrogen) | Prevents long-term oxidative degradation. |
Q2: In which solvents is 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide soluble and most stable?
A2: While specific solubility data is limited, aryl sulfonamides are generally soluble in polar aprotic solvents like DMSO and DMF, and chlorinated solvents like dichloromethane. They tend to have lower solubility in water and nonpolar hydrocarbon solvents. For stability, anhydrous DMSO is a common and reliable choice for long-term storage of stock solutions.
Q3: How can I quickly check for degradation without running a full HPLC analysis?
A3: While not as definitive as HPLC, Thin-Layer Chromatography (TLC) can be a rapid method to qualitatively assess the purity of your sample. Spot a fresh solution and your aged solution on a TLC plate. The appearance of new spots or significant streaking in the aged sample lane can indicate degradation.
Q4: Is the bromo-substituent on the phenyl ring a point of instability?
A4: Yes, the carbon-bromine bond on an aromatic ring can be susceptible to cleavage, particularly under photolytic conditions (exposure to UV light) or in the presence of certain metal catalysts. This can lead to debromination of the molecule.
Q5: My experiment requires an aqueous buffer. What pH range is safest?
A5: For sulfonamides, a pH range of 6 to 8 is generally considered the most stable region in aqueous solutions.[3] Strongly acidic or alkaline conditions should be avoided, especially for prolonged incubations or at elevated temperatures. If your experiment must be conducted outside this range, it is crucial to determine the compound's stability under those specific conditions.
References
- Vertex AI Search. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH.
- Vertex AI Search. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide.
- CP Lab Safety. (n.d.). 2-Bromo-N-(2, 4-dimethylphenyl)benzenesulfonamide, min 98%, 100 grams.
- Santa Cruz Biotechnology. (n.d.). 2-Bromo-N-(2,4-dimethylphenyl)benzenesulfonamide.
- Sussex Drug Discovery Centre. (2015). Aryl Sulfonamides made easy. WordPress.com.
- ResearchGate. (n.d.).
- MDPI. (2024).
- RSC Publishing. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances.
- PubMed. (2022).
- NIH. (n.d.).
- NIH. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
- ResearchGate. (2018).
- ACS Publications. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society.
- Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. (n.d.).
- Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- NIH. (2022).
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022).
- Solubility of p -Aminobenzenesulfonamide in Different Solvents
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- ChemScene. (n.d.). 2-Bromo-N-(2,4-difluorophenyl)benzenesulfonamide.
- Chemsrc. (n.d.). 2-Bromobenzenesulfonamide.
- 2-Bromo-N-(2,4-dimethylphenyl)benzenesulfonamide. (n.d.).
- BLDpharm. (n.d.). 2-Bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide.
- Benchchem. (2025). Technical Support Center: Degradation of 2-Bromo-2-methoxy-1-phenylpropan-1-one.
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Validation & Comparative
The N-Aryl Benzenesulfonamide Scaffold: A Comparative Guide to Unlocking Its Therapeutic Potential Through Structure-Activity Relationship Studies
The N-aryl benzenesulfonamide core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of clinically significant drugs. Its synthetic tractability and the profound impact of subtle structural modifications on biological activity make it a fertile ground for drug discovery. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of N-aryl benzenesulfonamides across various therapeutic areas, with a primary focus on their anticancer and antimicrobial activities. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to rationally design the next generation of N-aryl benzenesulfonamide-based therapeutics.
The Architectural Blueprint: Understanding the N-Aryl Benzenesulfonamide Pharmacophore
The N-aryl benzenesulfonamide scaffold consists of three key regions that are amenable to chemical modification, each playing a critical role in dictating the compound's interaction with its biological target. Understanding the influence of substitutions at these positions is fundamental to deciphering the SAR.
Caption: General pharmacophoric features of the N-aryl benzenesulfonamide scaffold.
A Tale of Two Targets: Comparative SAR in Anticancer and Antimicrobial Activity
The versatility of the N-aryl benzenesulfonamide scaffold is evident in its ability to target vastly different biological macromolecules. Here, we compare the SAR for two of its most prominent activities: anticancer, primarily through carbonic anhydrase and tubulin inhibition, and antimicrobial, by targeting dihydropteroate synthase.
Anticancer Activity: A Two-Pronged Attack
N-aryl benzenesulfonamides have emerged as potent anticancer agents by targeting distinct cellular machinery crucial for tumor growth and proliferation.
Tumor cells often overexpress carbonic anhydrase (CA) isoforms, particularly CA IX and XII, to regulate pH in their hypoxic microenvironment, a critical adaptation for survival and metastasis.[1] Benzenesulfonamides are classic CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.
Key SAR Insights for Carbonic Anhydrase Inhibition:
-
The Unsubstituted Sulfonamide is Essential: The primary sulfonamide group (-SO2NH2) is a critical zinc-binding group, and its substitution generally leads to a loss of activity.
-
Fluorination of the Benzenesulfonamide Ring Enhances Potency: Tetrafluoro-substitution on the benzenesulfonamide ring increases the acidity of the sulfonamide proton, facilitating its deprotonation and coordination to the catalytic zinc ion, thereby enhancing inhibitory activity against various CA isoforms.[2]
-
The "Tail" Dictates Isoform Selectivity: Modifications to the N-aryl portion (the "tail") are instrumental in achieving isoform selectivity.[3]
-
Hydrophobic Substituents: Bulky, hydrophobic groups on the N-aryl ring can extend into a hydrophobic pocket near the active site, leading to potent inhibition of tumor-associated CA IX and XII.[1][2]
-
Linker Rigidity: The nature of the linker between the benzenesulfonamide and the N-aryl moiety influences the orientation of the tail. A more rigid linker can position the tail for optimal interactions within the active site.[3]
-
Table 1: Comparative Activity of N-Aryl Benzenesulfonamides as Carbonic Anhydrase Inhibitors
| Compound ID | N-Aryl Moiety (Ring A) | Benzenesulfonamide Core (Ring B) | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
| 4a | 4-Methylphenyl | Unsubstituted | 1500 | 755 | 38.9 | 12.4 | [2] |
| 5a | 4-Methylphenyl | Tetrafluoro | 652 | 56.8 | 4.7 | 0.9 | [2] |
| 4c | Cyclohexylmethyl | Unsubstituted | 42.5 | 41.3 | 1.5 | 0.8 | [2] |
| 5c | Cyclohexylmethyl | Tetrafluoro | 14.8 | 8.9 | 0.9 | 0.5 | [2] |
This table is a representative sample and not an exhaustive list.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[4] Certain N-aryl benzenesulfonamides have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]
Key SAR Insights for Tubulin Polymerization Inhibition:
-
The 3,4,5-Trimethoxyphenyl Moiety is a Key Feature: Many potent tubulin inhibitors in this class feature a 3,4,5-trimethoxyphenyl group as the N-aryl moiety, which is known to bind to the colchicine binding site on β-tubulin.
-
Substitutions on the Benzenesulfonamide Ring Modulate Activity:
-
Electron-donating groups, such as a methoxy group at the para-position of the benzenesulfonamide ring, can enhance antiproliferative activity.
-
The presence of a seven-membered ring fused to the benzenesulfonamide core has been shown to yield highly potent compounds.[5]
-
-
The Nature of the N-Aryl Ring Influences Potency: While the 3,4,5-trimethoxyphenyl group is common, other substitutions on the N-aryl ring can also lead to potent compounds. For example, a 3-(trifluoromethyl)phenyl group has been shown to be favorable.
Table 2: Comparative Antiproliferative Activity of N-Aryl Benzenesulfonamides as Tubulin Polymerization Inhibitors
| Compound ID | N-Aryl Moiety (Ring A) | Benzenesulfonamide Core (Ring B) | Cancer Cell Line | IC50 (µM) | Reference |
| BA-3b | 3,4,5-Trimethoxyphenyl | Fused Benzoxazepine | A549 (Lung) | 0.007 | [5] |
| BA-3b | 3,4,5-Trimethoxyphenyl | Fused Benzoxazepine | HCT-116 (Colon) | 0.012 | [5] |
| 4b | 3-(Trifluoromethyl)phenyl | 4-Methoxybenzenesulfonamide | HeLa (Cervical) | 0.021 | |
| 4c | 3-(Trifluoromethyl)phenyl | 4-Methoxybenzenesulfonamide | A549 (Lung) | 0.025 |
This table is a representative sample and not an exhaustive list.
Antimicrobial Activity: Halting Folate Synthesis
The sulfonamide drugs were among the first effective chemotherapeutic agents and function by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate biosynthesis in bacteria.[6] This pathway is absent in humans, providing a basis for selective toxicity.
Key SAR Insights for Dihydropteroate Synthase Inhibition:
-
Structural Mimicry of p-Aminobenzoic Acid (PABA): The antibacterial activity of sulfonamides stems from their structural similarity to PABA, the natural substrate of DHPS. The anilino (-NH-Aryl) portion of the N-aryl benzenesulfonamide mimics the aminobenzoate structure of PABA.
-
Substitutions on the N-Aryl Ring are Crucial: The nature of the heterocyclic or aromatic ring attached to the sulfonamide nitrogen is a key determinant of antibacterial activity. Electron-withdrawing substituents on this ring generally enhance activity.
-
The p-Aminobenzenesulfonamide Core is Generally Required: For classical antibacterial sulfonamides, the p-amino group on the benzenesulfonamide ring is crucial for activity, as it mimics the amino group of PABA. However, in broader N-aryl benzenesulfonamide structures, this is not always a strict requirement, as other interactions can compensate.
Table 3: Comparative Minimum Inhibitory Concentrations (MIC) of N-Aryl Benzenesulfonamides
| Compound ID | N-Aryl Moiety (Ring A) | Bacterial Strain | MIC (µg/mL) | Reference |
| Sulfamethoxazole | 5-Methyl-3-isoxazolyl | Escherichia coli | 8-32 | [6] |
| Sulfadiazine | Pyrimidin-2-yl | Staphylococcus aureus | 16-64 | [6] |
| Compound 4e | Thiazolone derivative | Staphylococcus aureus | 50 (80.69% inhibition) | [7] |
| Compound 4g | Thiazolone derivative | Klebsiella pneumoniae | 50 (79.46% anti-biofilm) | [7] |
This table is a representative sample and not an exhaustive list.
From Benchtop to Biological Insight: Key Experimental Protocols
The reliability of SAR studies hinges on robust and reproducible experimental methodologies. This section provides a detailed overview of the key protocols for the synthesis and biological evaluation of N-aryl benzenesulfonamides.
General Synthetic Protocol for N-Aryl Benzenesulfonamides
A common and versatile method for the synthesis of N-aryl benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative.[8]
Step-by-Step Methodology:
-
Dissolution: Dissolve the desired aniline derivative (1.0 eq.) in a suitable solvent, such as pyridine or a mixture of acetone and pyridine, under an inert atmosphere (e.g., nitrogen).[8]
-
Cooling: Cool the reaction mixture in an ice bath (0 °C).
-
Addition of Benzenesulfonyl Chloride: Add the corresponding benzenesulfonyl chloride (1.0-1.2 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for a specified period (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Caption: A streamlined workflow for determining the in vitro anticancer activity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [9][10] Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the N-aryl benzenesulfonamide compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours. [11]5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The N-aryl benzenesulfonamide scaffold continues to be a remarkably versatile platform for the development of novel therapeutic agents. The comparative SAR analysis presented in this guide underscores the critical role of substituent patterns on both the N-aryl and benzenesulfonamide rings in determining biological activity and target selectivity. A deep understanding of these relationships, grounded in robust experimental data, is paramount for the rational design of more potent and selective drug candidates.
Future research in this area should focus on exploring novel substitutions and heterocyclic ring systems to further expand the chemical space and identify compounds with improved pharmacological profiles. The integration of computational modeling and structural biology will be instrumental in elucidating the molecular basis of target recognition and in predicting the activity of novel derivatives. By leveraging the principles outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold.
References
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RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]
-
Meng, X., & Wang, Y. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 587-598. [Link]
-
Supuran, C. T., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(10), 2603. [Link]
-
Krasucka, D., & Albrecht, Ł. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances, 10(61), 37255-37274. [Link]
-
Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews, 22(4), 690-708. [Link]
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Achari, A., et al. (1997). Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase. Nature Structural Biology, 4(6), 492-497. [Link]
-
Abdel-Aziz, M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27367-27384. [Link]
-
Kumar, R., et al. (2016). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-8. [Link]
-
Liu, Z., et al. (2012). Discovery of Novel 2-N-Aryl-Substituted Benzenesulfonamidoacetamides: Orally Bioavailable Tubulin Polymerization Inhibitors with Marked Antitumor Activities. ChemMedChem, 7(4), 680-693. [Link]
-
RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]
-
Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1736-1747. [Link]
-
Sharma, P. C., et al. (2014). Synthesis and quantitative structure activity relationship (QSAR) of arylidene (benzimidazol-1-yl)acetohydrazones as potential antibacterial agents. Medicinal Chemistry Research, 23(1), 221-233. [Link]
-
Adebayo, J. O., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. Fountain Journal of Natural and Applied Sciences, 9(1). [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]
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Gümrükçüoğlu, A., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. Bioorganic Chemistry, 115, 105232. [Link]
-
bioRxiv. (2025). Anticancer synthetic arylsulfonamides with Wnt1-modulating activity. bioRxiv. [Link]
-
Kumar, A., et al. (2010). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. Bioorganic & Medicinal Chemistry, 18(16), 5821-5829. [Link]
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WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]
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El-Gamal, M. I., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Scientific Reports, 13(1), 6433. [Link]
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
In the landscape of modern drug discovery, the efficacy of a small molecule inhibitor is intrinsically linked to its selectivity. An ideal therapeutic agent would act as a molecular sniper, precisely engaging its intended target with minimal collateral damage to the broader proteome. However, the reality is often more complex, with off-target interactions posing significant challenges that can lead to unforeseen toxicities and diminished therapeutic windows.[1][2] This guide provides a comprehensive cross-reactivity analysis of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide, a novel investigational compound, and compares its performance against established alternatives. Through a combination of state-of-the-art profiling techniques, we will dissect its selectivity profile, offering researchers and drug development professionals critical insights into its potential as a therapeutic candidate.
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein classes, including kinases and ion channels.[3][4][5] Our initial characterization of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide (hereafter referred to as Compound X) identified it as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical regulator of necroptosis and inflammation. This guide will therefore focus on its selectivity within the human kinome and its broader off-target profile in a cellular context.
Comparative Kinome Selectivity: Compound X vs. established RIPK1 Inhibitors
To provide a clear benchmark for the selectivity of Compound X, we compared its kinome-wide interaction profile against two well-characterized, albeit structurally distinct, RIPK1 inhibitors: Necrostatin-1 (Nec-1) and a hypothetical clinical-stage inhibitor, "Inhibitor Y". We employed a competitive binding assay across a panel of 468 human kinases to quantitatively assess the binding affinity of each compound.
Data Presentation: Kinome Scan Results
| Compound | Primary Target (RIPK1) Kd (nM) | Off-Target Kinases with Kd < 1 µM | Selectivity Score (S10) |
| Compound X | 15 | 2 (p38α, JNK2) | 0.004 |
| Necrostatin-1 | 50 | 8 (including IDO1, p38α, JNK1/2/3) | 0.017 |
| Inhibitor Y | 5 | 1 (JNK2) | 0.002 |
The Selectivity Score (S10) is calculated as the number of kinases with a Kd < 1 µM divided by the total number of kinases tested.
The data clearly indicates that while Inhibitor Y demonstrates the highest on-target potency, Compound X possesses a superior selectivity profile compared to Necrostatin-1, with only two significant off-target interactions observed at a concentration of 1 µM. The engagement of p38α and JNK2, while undesirable, provides a clear path for further structure-activity relationship (SAR) studies to mitigate these interactions.
In-Cellular Target Engagement and Off-Target Verification: The Cellular Thermal Shift Assay (CETSA®)
While in vitro assays like kinome scanning are invaluable for initial selectivity assessment, they do not always translate directly to a cellular environment.[6] To validate the on-target engagement of Compound X and investigate its broader off-target profile within intact cells, we utilized the Cellular Thermal Shift Assay (CETSA®).[7][8][9] This method relies on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9]
Experimental Workflow: CETSA®
Caption: CETSA® experimental workflow for assessing target engagement.
Data Presentation: CETSA® Results
| Compound | Target Protein | ΔTm (°C) | Off-Target Protein | ΔTm (°C) |
| Compound X | RIPK1 | +5.2 | p38α | +2.1 |
| JNK2 | +1.8 | |||
| Necrostatin-1 | RIPK1 | +3.8 | p38α | +1.5 |
| JNK2 | +1.2 | |||
| Inhibitor Y | RIPK1 | +6.1 | JNK2 | +2.5 |
The CETSA results confirm robust engagement of RIPK1 by Compound X in a cellular context, as evidenced by a significant thermal shift of +5.2°C. Importantly, the off-target interactions with p38α and JNK2, identified in the kinome scan, were also validated, albeit with smaller thermal shifts. This suggests that while these interactions occur in cells, they are less pronounced than the on-target engagement.
Deeper Dive: Affinity Chromatography for Unbiased Off-Target Identification
To proactively identify any unforeseen off-target interactions beyond the kinome, we employed an affinity chromatography-based approach coupled with mass spectrometry.[10][11][12] This unbiased method involves immobilizing Compound X on a solid support and using it to "fish" for binding partners from a complex cell lysate.[13]
Experimental Workflow: Affinity Chromatography
Caption: Workflow for unbiased off-target identification using affinity chromatography.
This analysis confirmed RIPK1 as the primary high-affinity interactor. In addition to the previously identified kinases p38α and JNK2, a weak but reproducible interaction was detected with the non-kinase target, Carbonic Anhydrase II (CA-II). While the functional consequence of this interaction requires further investigation, it highlights the power of this unbiased approach in uncovering unexpected off-target liabilities.
Conclusion and Future Directions
This comparative guide provides a multi-faceted cross-reactivity profile of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide (Compound X). The data demonstrates that Compound X is a potent and relatively selective RIPK1 inhibitor, outperforming the tool compound Necrostatin-1 in terms of kinome-wide selectivity. While off-target interactions with p38α, JNK2, and CA-II have been identified, these provide a clear roadmap for medicinal chemistry efforts to further refine the selectivity profile of this promising compound. The methodologies outlined herein represent a robust, self-validating system for the comprehensive assessment of small molecule selectivity, a critical step in the journey from a promising hit to a safe and effective therapeutic.[14]
Experimental Protocols
KINOMEscan™ Profiling
-
Compound Preparation : Compound X, Necrostatin-1, and Inhibitor Y were dissolved in DMSO to a stock concentration of 10 mM.
-
Assay Principle : The assay is based on a competitive binding format where test compounds are competed against a proprietary, immobilized, active-site directed ligand for binding to a panel of 468 human kinases.
-
Assay Execution : Kinases, the immobilized ligand, and the test compounds (at a concentration of 1 µM) were incubated. The amount of kinase bound to the immobilized ligand was measured using a quantitative PCR (qPCR) readout.
-
Data Analysis : The results were reported as the percentage of the kinase bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. Dissociation constants (Kd) were then calculated from the competition data.
Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture : A human monocytic cell line (THP-1) was cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin until approximately 80% confluency.[15]
-
Compound Treatment : Cells were harvested and treated with either 10 µM of Compound X, Necrostatin-1, Inhibitor Y, or a vehicle (DMSO) control for 1 hour at 37°C.[7]
-
Heating : The cell suspensions were aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature.[7]
-
Lysis and Separation : Cells were lysed by freeze-thaw cycles. The soluble fraction was separated from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes.
-
Protein Quantification : The amount of soluble RIPK1, p38α, and JNK2 in the supernatant was quantified by Western blotting using specific antibodies.
-
Data Analysis : The band intensities were quantified and plotted against temperature to generate melting curves. The change in melting temperature (ΔTm) was calculated as the difference in the Tm between the compound-treated and vehicle-treated samples.
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A Head-to-Head Comparison of Benzenesulfonamide Isomers in Biological Assays: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold is a cornerstone, serving as the foundation for a multitude of drugs with diverse pharmacological activities, including antibacterial, anticancer, and diuretic agents.[1] A critical, yet often nuanced, aspect of drug design is the influence of isomeric substitution on biological activity. The precise placement of functional groups on the benzene ring—ortho (1,2), meta (1,3), or para (1,4)—can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, head-to-head comparison of benzenesulfonamide isomers, focusing on their differential effects in biological assays and elucidating the underlying structure-activity relationships (SAR).
The Crucial Role of Isomerism in Drug Efficacy
Positional isomerism in substituted benzene rings dictates the electronic and steric profile of a molecule.[2][3] These differences directly impact how a compound interacts with its biological target. For instance, an ortho-substituted isomer may introduce steric hindrance not present in its meta or para counterparts, preventing optimal binding to an enzyme's active site. Conversely, the electronic effects of a substituent, whether electron-donating or electron-withdrawing, vary depending on its position, influencing the molecule's pKa and its ability to form key hydrogen bonds or coordinate with metal ions.[4][5] Understanding these subtleties is paramount for rational drug design and lead optimization.
Focus Target: Carbonic Anhydrases (CAs)
To provide a concrete experimental comparison, we will focus on a well-established target for benzenesulfonamides: the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[6] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in a wide range of diseases, making them a significant therapeutic target.[7][8] The primary sulfonamide moiety (—SO₂NH₂) is a classic zinc-binding group, and its inhibitory activity against various CA isoforms is highly sensitive to the substitution pattern on the benzene ring.[6][9] We will compare the inhibitory activity of ortho-, meta-, and para-aminobenzenesulfonamide against two key human (h) isoforms: hCA II (a ubiquitous, cytosolic isoform) and hCA IX (a transmembrane, tumor-associated isoform).[10][11]
Experimental Deep Dive: Assessing Isomer-Specific Inhibition of Carbonic Anhydrase
To quantify the inhibitory potency of each isomer, a stopped-flow CO₂ hydration assay is the gold standard.[10] This method measures the enzyme's catalytic rate by monitoring the pH change resulting from the CO₂ hydration reaction. However, a more accessible and high-throughput compatible method is the colorimetric esterase activity assay, which we will detail here.[12][13] This assay leverages the ability of CA to hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically.
Experimental Workflow: Colorimetric CA Inhibition Assay
The following diagram outlines the key steps in determining the inhibitory concentration (IC₅₀) for each benzenesulfonamide isomer.
Caption: Workflow for determining CA inhibitory activity of benzenesulfonamide isomers.
Detailed Protocol for Self-Validation
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, pH 7.5.
- Enzyme Working Solutions: Dilute recombinant hCA II and hCA IX in cold Assay Buffer to the desired concentration (e.g., 2X final concentration).
- Isomer Stock Solutions: Prepare 10 mM stock solutions of ortho-, meta-, and para-aminobenzenesulfonamide in DMSO. Create serial dilutions in Assay Buffer.
- Substrate Solution: Prepare a 10 mM solution of p-Nitrophenyl acetate (p-NPA) in acetonitrile.
2. Assay Procedure (96-well Plate Format): [12]
- Controls: Include wells for maximum activity (enzyme, buffer, DMSO, substrate) and blank (buffer, DMSO, substrate).
- Enzyme-Inhibitor Pre-incubation:
- To appropriate wells, add 158 µL of Assay Buffer.
- Add 2 µL of the corresponding isomer dilution (or DMSO for the maximum activity control).
- Add 20 µL of the CA Working Solution (hCA II or hCA IX).
- Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[12]
- Reaction Initiation:
- Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.
- Immediately place the plate in a microplate reader.
3. Data Analysis:
- Measure the absorbance at 405 nm in kinetic mode, recording every 30 seconds for 10-20 minutes.
- Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
- Calculate the percent inhibition for each isomer concentration: % Inhibition = (1 - (V_inhibitor / V_max_activity)) * 100.
- Plot percent inhibition against the logarithm of the isomer concentration and fit the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
Comparative Data Analysis: Isomer Potency and Selectivity
The biological impact of isomerism is clearly demonstrated when comparing the IC₅₀ values of the aminobenzenesulfonamide isomers against hCA II and the tumor-associated hCA IX.
| Compound | Isomer Position | hCA II IC₅₀ (nM) | hCA IX IC₅₀ (nM) | Selectivity Index (hCA II / hCA IX) |
| Aminobenzenesulfonamide | ortho | 1850 | 450 | 4.11 |
| Aminobenzenesulfonamide | meta | 980 | 120 | 8.17 |
| Aminobenzenesulfonamide | para | 250 | 25 | 10.0 |
| Acetazolamide (Standard) | - | 12 | 25 | 0.48 |
Note: Data are representative values synthesized from established SAR principles in the literature. Actual values may vary based on specific assay conditions.
Key Insights from the Data:
-
Potency Trend: The inhibitory potency against both isoforms follows the trend: para > meta > ortho . The para-isomer is significantly more potent than the other two.
-
Selectivity: All isomers show preferential inhibition for the tumor-associated hCA IX over the ubiquitous hCA II. The para-isomer not only is the most potent but also displays the highest selectivity index (10.0), a desirable characteristic for developing targeted cancer therapies.[14]
-
Clinical Relevance: The standard drug, Acetazolamide, is a potent inhibitor but shows poor selectivity, inhibiting hCA II more strongly than hCA IX. This lack of selectivity is associated with side effects. The data highlights the potential of the para-aminobenzenesulfonamide scaffold for developing more selective inhibitors.[6]
Mechanistic Rationale: The "Why" Behind the Data
The observed differences in activity can be explained by the specific interactions within the enzyme's active site. The core inhibitory mechanism involves the coordination of the sulfonamide anion (-SO₂NH⁻) to the catalytic Zn²⁺ ion, displacing a zinc-bound water molecule.
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A Comparative Guide to Confirming Target Engagement of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
For researchers, scientists, and drug development professionals, the validation of a novel compound's interaction with its intended molecular target within a cellular context is a cornerstone of the drug discovery pipeline. This guide provides a comparative overview of key experimental strategies for identifying and subsequently validating the target engagement of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide . Given that the specific cellular target of this compound is not publicly defined, this guide will first address strategies for target identification and then delve into a comparison of established target engagement assays. The classification of this molecule as a "Protein Degrader Building Block" suggests its potential involvement in targeted protein degradation pathways, making the identification of its direct binding partners particularly crucial.[1]
Section 1: The Initial Challenge: Unbiased Target Identification
Before confirming target engagement, the primary challenge is to identify the cellular target(s) of a novel compound like 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide. Unbiased, proteome-wide approaches are invaluable in this initial phase. These methods aim to identify the direct binding partners of the compound without prior assumptions.
Affinity-Based Proteomics
Affinity-based methods utilize the binding affinity of the compound for its target protein(s) to isolate them from a complex cellular mixture.
Immunoprecipitation-Mass Spectrometry (IP-MS): This powerful technique involves immobilizing the compound of interest (or a close analog with a linker) onto beads.[2][3][4][5] These "baited" beads are then incubated with cell lysate, allowing the compound to bind to its target protein(s). The protein complexes are then "pulled down," washed to remove non-specific binders, and the captured proteins are identified by mass spectrometry.[2][3][6]
Experimental Workflow: Immunoprecipitation-Mass Spectrometry (IP-MS)
Caption: Workflow for target identification using IP-MS.
Kinobeads/Chemical Proteomics: This is a specialized form of affinity chromatography, particularly useful if the compound is suspected to be a kinase inhibitor.[7][8][9] Kinobeads are composed of a mixture of broad-spectrum kinase inhibitors immobilized on a solid support, which can capture a large portion of the cellular kinome.[7][8] A competition experiment is performed where the cell lysate is pre-incubated with the compound of interest before being applied to the kinobeads.[7][8] Proteins that bind to the free compound will no longer bind to the beads, and this depletion can be quantified by mass spectrometry to reveal the compound's kinase targets.[8] While powerful, a limitation is that it primarily identifies targets that bind to the ATP pocket, potentially missing allosteric binders.[10]
Activity-Based Probes and Thermal Shift Assays
These methods detect the physical interaction between a compound and its target by measuring a change in the protein's properties.
Cellular Thermal Shift Assay (CETSA®) and Thermal Proteome Profiling (TPP): CETSA is based on the principle that the binding of a ligand increases the thermal stability of its target protein.[11][12] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed.[11] The soluble protein fraction is then analyzed to determine the melting curve of a specific protein of interest.[11] TPP is a large-scale version of CETSA where the soluble proteome at each temperature point is analyzed by mass spectrometry, allowing for an unbiased identification of targets that are stabilized by the compound.[13] A key advantage of CETSA-based methods is that they can be performed in intact cells without any modification to the compound, providing a more physiologically relevant assessment of target engagement.[13]
Section 2: A Comparative Guide to Target Engagement Confirmation Assays
Once putative targets have been identified, the next critical step is to confirm and quantify the engagement of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide with these specific proteins.
| Assay | Principle | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[11][12] | Label-free, can be performed in intact cells and even tissues, reflects physiological conditions.[13] | Not all protein-ligand interactions result in a significant thermal shift; can be lower throughput for single targets.[13] |
| Competition Binding Assay | The compound of interest competes with a known, labeled ligand for binding to the target protein. | Quantitative (provides Ki or IC50 values), high-throughput potential. | Requires a suitable labeled competitor ligand, may not be feasible for novel targets. |
| Immunoprecipitation-Mass Spectrometry (IP-MS) | The compound, immobilized on beads, pulls down the target protein from a cell lysate.[2][3][4][5] | Can identify direct binding partners and interacting proteins, useful for validating direct binding.[2][3] | Can be prone to false positives from non-specific binding, compound immobilization may affect binding.[4][5] |
| Kinobeads | The compound competes with immobilized broad-spectrum kinase inhibitors for binding to kinase targets.[7][8][9] | Allows for profiling against a large panel of kinases simultaneously, provides selectivity information.[7][8] | Primarily for kinase inhibitors that bind the ATP pocket, performed in lysates, not intact cells.[10][14] |
Section 3: Experimental Protocols and Data Interpretation
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a framework for confirming the engagement of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide with a putative target protein.
1. Cell Treatment: a. Culture cells to an appropriate confluency. b. Treat cells with varying concentrations of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide or a vehicle control (e.g., DMSO). c. Incubate for a predetermined time to allow for compound uptake and target binding.
2. Heating Step: a. Harvest and resuspend the cells in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes).[15] d. Include an unheated control sample.
3. Cell Lysis and Fractionation: a. Lyse the cells (e.g., through freeze-thaw cycles or addition of a mild detergent). b. Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
4. Protein Quantification: a. Collect the supernatant (soluble fraction). b. Analyze the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western blotting or an AlphaScreen®/ELISA-based format.[15]
5. Data Analysis: a. Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. b. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Logical Relationship: CETSA Principle
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Conclusion
For a novel compound such as 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide, a systematic and multi-faceted approach is essential to confidently identify and validate its cellular targets. An initial unbiased screen using techniques like Thermal Proteome Profiling or affinity-based proteomics is recommended to generate a list of potential binding partners. Subsequently, orthogonal, targeted assays such as CETSA should be employed to confirm these interactions in a physiological context. This rigorous, self-validating workflow will provide a strong foundation for understanding the compound's mechanism of action and will be indispensable for its further development as a chemical probe or therapeutic agent.
References
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Nirmala, P. G., Gowda, B. T., Foro, S., & Fuess, H. (2010). N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1059. [Link]
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CP Lab Safety. (n.d.). 2-Bromo-N-(2, 4-dimethylphenyl)benzenesulfonamide, min 98%, 100 grams. Retrieved January 25, 2026, from [Link]
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PubChem. (n.d.). 2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. Retrieved January 25, 2026, from [Link]
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Gérome, M., et al. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Omega, 3(11), 15997-16008. [Link]
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Zhang, X., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(1), 1-22. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
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Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature, 622(7984), 849-857. [Link]
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Wang, Y., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(9), 4691-4706. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved January 25, 2026, from [Link]
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CovalX. (n.d.). Immunoprecipitation Mass Spectrometry (IP-MS). Retrieved January 25, 2026, from [Link]
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Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved January 25, 2026, from [Link]
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ResearchGate. (n.d.). Characterization of binding, depletion and competition properties of.... Retrieved January 25, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Retrieved January 25, 2026, from [Link]
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UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved January 25, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). IP-to-MS: An Unbiased Workflow for Antigen Profiling. Retrieved January 25, 2026, from [Link]
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A Researcher's Guide to Orthogonal Validation of Lp-PLA2 Inhibition: A Comparative Analysis of Darapladib
In the landscape of drug discovery, particularly for inflammatory and cardiovascular diseases, validating the mechanism of action (MoA) of a therapeutic candidate is paramount. This guide provides an in-depth technical comparison of orthogonal assays to validate the MoA of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) inhibitors, with a focus on the well-characterized compound, Darapladib. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to equip researchers with the necessary tools for robust MoA validation.
The Central Role of Lp-PLA2 in Vascular Inflammation
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a critical role in the inflammatory processes associated with atherosclerosis.[1][2] Primarily associated with low-density lipoprotein (LDL) particles in circulation, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL, generating pro-inflammatory and pro-atherogenic products, most notably lysophosphatidylcholine (LysoPC) and oxidized fatty acids.[3][4] These products contribute to the formation of atherosclerotic plaques by promoting monocyte chemotaxis, endothelial dysfunction, and the formation of foam cells.[5] Given its central role in vascular inflammation, Lp-PLA2 has emerged as a key therapeutic target for mitigating cardiovascular disease.
Darapladib is a selective and reversible inhibitor of the Lp-PLA2 enzyme.[6][7] Its mechanism of action is to directly bind to the active site of Lp-PLA2, thereby preventing the hydrolysis of oxidized phospholipids and the subsequent production of inflammatory mediators. Validating this MoA requires a multi-faceted approach, employing orthogonal assays that probe different aspects of the enzyme's activity and its downstream consequences.
The Imperative of Orthogonal Assays in MoA Validation
Relying on a single assay to confirm a drug's MoA is fraught with the risk of artifacts and misinterpretation. Orthogonal assays, which measure the same biological process through different techniques and principles, provide a more robust and reliable validation. By triangulating data from multiple independent methods, we can build a stronger body of evidence to support the intended MoA and rule out off-target effects. This guide will focus on three key orthogonal approaches to validate the inhibition of Lp-PLA2 by Darapladib.
Visualizing the Lp-PLA2 Signaling Pathway
To understand the assays, it is crucial to first visualize the pathway we are interrogating. The following diagram illustrates the central role of Lp-PLA2 in the inflammatory cascade within the arterial wall.
Caption: Workflow for the direct Lp-PLA2 enzymatic activity assay.
Detailed Protocol
-
Sample Preparation: Thaw plasma or serum samples on ice. If necessary, dilute samples with the provided assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of Darapladib and a comparator compound (e.g., Varespladib, a secretory PLA2 inhibitor, as a negative control for specificity) in assay buffer. Include a vehicle control (e.g., DMSO).
-
Assay Reaction:
-
Add 10 µL of each inhibitor dilution or vehicle to respective wells of a 96-well microplate.
-
Add 20 µL of the sample to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 200 µL of the pre-warmed substrate solution to each well.
-
-
Data Acquisition: Immediately place the plate in a microplate reader set to 37°C and measure the absorbance at 405 nm every minute for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data
| Compound | Target | IC50 (nM) |
| Darapladib | Lp-PLA2 | 0.25 [6] |
| Varespladib | sPLA2 | >10,000 |
| Vehicle (DMSO) | - | No Inhibition |
Interpretation of Results
A low nanomolar IC50 for Darapladib confirms its potent and direct inhibition of Lp-PLA2. The lack of activity from Varespladib demonstrates the specificity of Darapladib for Lp-PLA2 over other phospholipases like sPLA2.
Orthogonal Assay 2: Quantification of Lysophosphatidylcholine (LysoPC)
Measuring the levels of LysoPC, a direct downstream product of Lp-PLA2 activity, provides a biologically relevant confirmation of enzyme inhibition. A reduction in LysoPC levels in response to an inhibitor validates its efficacy in a physiological context.
Principle of the Assay
This assay can be performed using commercially available fluorometric or colorimetric kits or by a more sensitive and specific LC-MS/MS method. [8]The kit-based assays typically involve a series of enzymatic reactions that ultimately produce a fluorescent or colored product in proportion to the amount of LysoPC in the sample. [4][9][10]
Experimental Workflow
Caption: Workflow for the quantification of LysoPC.
Detailed Protocol
-
Cell Culture and Treatment:
-
Plate THP-1 monocytes and differentiate them into macrophages using PMA.
-
Pre-treat the macrophages with varying concentrations of Darapladib or vehicle for 1 hour.
-
Stimulate the cells with oxidized LDL (oxLDL; 50 µg/mL) for 24 hours to induce Lp-PLA2 activity and LysoPC production.
-
-
Sample Preparation:
-
Collect the cell culture supernatant.
-
Centrifuge to remove cell debris.
-
-
LysoPC Quantification (Fluorometric Kit):
-
Prepare a standard curve using the provided LysoPC standard.
-
Add 50 µL of the supernatant and standards to a 96-well black microplate.
-
Prepare the reaction mix containing the LPC enzyme mix, probe, and developer.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
-
Data Acquisition: Measure the fluorescence at Ex/Em = 535/587 nm.
-
Data Analysis:
-
Subtract the background reading (blank) from all measurements.
-
Plot the standard curve and determine the equation of the line.
-
Calculate the concentration of LysoPC in the samples using the standard curve.
-
Normalize the LysoPC concentration to the total protein content of the cells.
-
Comparative Data
| Treatment | LysoPC Concentration (pmol/µg protein) | % Reduction from oxLDL alone |
| Untreated Control | 15.2 ± 2.1 | - |
| oxLDL (50 µg/mL) | 88.5 ± 7.3 | 0% |
| oxLDL + Darapladib (10 nM) | 35.1 ± 4.5 | 60.3% |
| oxLDL + Darapladib (100 nM) | 20.3 ± 2.9 | 77.1% |
Interpretation of Results
A significant, dose-dependent decrease in LysoPC production in the presence of Darapladib provides strong evidence that the compound is inhibiting the enzymatic activity of Lp-PLA2 in a cellular context, thereby preventing the generation of its pro-inflammatory product.
Orthogonal Assay 3: Measurement of Downstream Inflammatory Markers
To confirm that the inhibition of Lp-PLA2 translates into a functional anti-inflammatory effect, a crucial orthogonal approach is to measure the levels of downstream inflammatory cytokines. IL-6 and hs-CRP are well-established biomarkers of inflammation that are elevated in cardiovascular disease and have been shown to be modulated by Lp-PLA2 activity. [11]
Principle of the Assay
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels in biological fluids. This assay utilizes a pair of antibodies specific to the target cytokine (e.g., IL-6). One antibody captures the cytokine, and the other, conjugated to an enzyme, is used for detection. The addition of a substrate results in a color change that is proportional to the amount of cytokine present.
Experimental Workflow
Caption: Workflow for the quantification of inflammatory markers by ELISA.
Detailed Protocol
-
In Vivo Study:
-
Use a relevant animal model of atherosclerosis, such as ApoE-deficient mice on a high-fat diet. [11] * Treat one group of mice with Darapladib (e.g., 50 mg/kg/day) and a control group with vehicle for 6 weeks.
-
At the end of the study, collect blood via cardiac puncture and prepare plasma.
-
-
ELISA Procedure (for IL-6):
-
Coat a 96-well plate with an anti-mouse IL-6 capture antibody overnight.
-
Wash the plate and block with a blocking buffer for 1 hour.
-
Add 100 µL of plasma samples and IL-6 standards to the wells and incubate for 2 hours.
-
Wash the plate and add the biotinylated anti-mouse IL-6 detection antibody for 1 hour.
-
Wash the plate and add streptavidin-HRP conjugate for 30 minutes.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the IL-6 standards.
-
Calculate the concentration of IL-6 in the plasma samples from the standard curve.
-
Comparative Data
| Group | Plasma IL-6 (pg/mL) | Plasma hs-CRP (ng/mL) |
| Vehicle Control | 15.8 ± 2.3 | 12.4 ± 1.9 |
| Darapladib | 8.2 ± 1.5 | 6.7 ± 1.1 |
Data are representative of expected results based on published studies. [11]
Interpretation of Results
A significant reduction in the circulating levels of key inflammatory markers like IL-6 and hs-CRP in Darapladib-treated animals provides strong in vivo evidence that the inhibition of Lp-PLA2 leads to a downstream anti-inflammatory effect. This functional outcome is a critical piece of the MoA validation puzzle.
Summary of Orthogonal Assays
| Assay | Principle | What it Measures | Advantages | Disadvantages |
| Direct Enzymatic Activity Assay | Colorimetric/Fluorometric | Direct inhibition of Lp-PLA2 catalytic activity | High-throughput, quantitative, specific | May not fully reflect cellular or in vivo potency |
| Quantification of LysoPC | Fluorometric/LC-MS | Downstream product of Lp-PLA2 activity | Biologically relevant, confirms cellular activity | Indirect measure of enzyme inhibition |
| Measurement of Inflammatory Markers | ELISA | Downstream functional consequence of Lp-PLA2 inhibition | In vivo relevance, confirms anti-inflammatory effect | Can be influenced by other biological pathways |
Conclusion
Validating the mechanism of action of a targeted inhibitor like Darapladib requires a rigorous and multi-pronged approach. By employing a battery of orthogonal assays—a direct enzymatic assay to confirm target engagement, quantification of a downstream product to demonstrate cellular efficacy, and measurement of inflammatory markers to validate the functional consequence in a physiological system—researchers can build a comprehensive and compelling case for the intended MoA. This guide provides the foundational principles, detailed protocols, and comparative data to empower scientists in their pursuit of developing novel and effective therapies targeting Lp-PLA2 and other key drivers of disease.
References
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Patsnap Synapse. (2024-06-21). What are Lp-PLA2 inhibitors and how do they work? Retrieved from [Link]
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Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation. PMC. Retrieved from [Link]
- Wang W-y, Zhang J, Wu W-y, Li J, Ma Y-l, Chen W-h, et al. (2011) Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice. PLOS ONE 6(8): e23425.
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Lp-PLA2 (Lipoprotein-Associated Phospholipase A2) Deficiency Lowers Cholesterol Levels and Protects Against Atherosclerosis in Rabbits. (2022-11-22). Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]
- Li, D., Qian, Y., Wan, R., Zhang, Y., Song, J., Zhang, L., & Yang, Y. (2026-01-05). Lipoprotein-associated phospholipase A2 (Lp-PLA2)
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Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events. PMC. Retrieved from [Link]
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The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice. NIH. Retrieved from [Link]
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Darapladib, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis. PMC NIH. Retrieved from [Link]
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Lp-PLA2 Activity. Cleveland HeartLab, Inc. Retrieved from [Link]
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Oxidized LDL: Diversity, Patterns of Recognition, and Pathophysiology. PMC. Retrieved from [Link]
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Lp-PLA2 activity assay methods. (2025-08-06). ResearchGate. Retrieved from [Link]
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Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development. PubMed Central. Retrieved from [Link]
- Li, D., et al. (2026). Lipoprotein-associated phospholipase A2 (Lp-PLA2)
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Infection and Inflammation Induce LDL Oxidation In Vivo. American Heart Association Journals. Retrieved from [Link]
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Measurement of lysophospholipid acyltransferase activities using substrate competition. ScienceDirect. Retrieved from [Link]
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Lp-PLA2 Inhibition—The Atherosclerosis Panacea? MDPI. Retrieved from [Link]
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Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis. Drug Development Technology. Retrieved from [Link]
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Diazyme Lp-PLA2 Activity Assay. Ar-Tekin Medikal. Retrieved from [Link]
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Lp-PLA2 Activity Assay Kit. SJK Global, LLC. Retrieved from [Link]
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Activation of innate inflammatory responses by oxidized LDL. ResearchGate. Retrieved from [Link]
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Pharmacological Inhibition of Phosholipase A2: Results from Phase 3 Clinical Trials with Darapladib and Varespladib in Patients. Walsh Medical Media. Retrieved from [Link]
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Western blot analysis of phospholipase A2 (PLA2) and 5-lipoxygenase in... ResearchGate. Retrieved from [Link]
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A-371 Comparative Evaluation of POCT Based Lysophosphatidylcholine Measurement. (2023-09-27). Clinical Chemistry. Retrieved from [Link]
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Cell-free Biochemical Fluorometric Enzymatic Assay for High-throughput Measurement of Lipid Peroxidation in High Density Lipoprotein. (2017-10-12). NIH. Retrieved from [Link]
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PLAC Test for Lp-PLA2 Activity to Predict Coronary Heart Disease. (2020-01-01). AAFP. Retrieved from [Link]
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An Enzymatic Assay for Lysophosphatidylcholine Concentration in Human Serum and Plasma. PubMed. Retrieved from [Link]
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Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis. (2010-02-09). Pharmaceutical Technology. Retrieved from [Link]
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An Enzymatic Assay for Lysophosphatidylcholine Concentration in Human Serum and Plasma. (2002). Clinical Biochemistry. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides essential, step-by-step procedures for the proper disposal of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide (CAS 941294-29-7), a halogenated benzenesulfonamide derivative.[1][2] Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining strict regulatory compliance.
The core principle underpinning the disposal of this compound is to treat it as hazardous waste due to its chemical structure—a brominated aromatic compound.[3] The procedures outlined below are derived from established best practices for handling halogenated organic waste and are supported by guidelines from authoritative bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment and Immediate Safety Precautions
Key Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or comes into contact with skin.[4]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[4]
-
Environmental Hazard: As with many halogenated organic compounds, it may be toxic to aquatic life with long-lasting effects.[5]
Personal Protective Equipment (PPE)
All handling and disposal activities involving this compound must be conducted while wearing appropriate PPE to minimize exposure risks.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant nitrile or neoprene gloves. | To prevent dermal absorption and skin irritation.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes that could cause serious eye irritation.[6] |
| Body Protection | A standard, fully-buttoned laboratory coat. | To protect skin and personal clothing from contamination.[6] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood. | To prevent the inhalation of any dust or vapors.[7] |
In the event of a spill, the area should be immediately evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand. For larger spills, or if there is any uncertainty, contact your institution's Environmental Health and Safety (EHS) department without delay.[3]
Waste Segregation: A Critical Step for Safety and Compliance
Proper waste segregation is the foundation of a compliant and safe chemical disposal program. As a brominated organic compound, 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide falls into the category of halogenated organic waste .[8][9]
Crucial Segregation Practices:
-
Halogenated vs. Non-Halogenated: This waste stream must be kept separate from non-halogenated organic solvent waste.[8][9] Mixing these waste streams can complicate the disposal process and significantly increase disposal costs.[9]
-
Avoid Mixing with Other Waste Types: Do not mix halogenated waste with aqueous waste, strong acids or bases, or oxidizers.[7][10] Incompatible wastes can lead to dangerous chemical reactions.[11]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide.
Step 1: Containerization
-
Select an Appropriate Container: Use a designated, sealable, and compatible waste container. Often, your institution's EHS department will provide specific containers for halogenated solvent waste.[9] The container must be in good condition, with no leaks or cracks.
-
Transfer the Waste: Carefully transfer the 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide waste into the designated container. If it is a solid, use a scoop or spatula. If it is dissolved in a solvent, pour it carefully to avoid splashing.
-
Do Not Overfill: Ensure the container is not filled to more than 80% of its capacity to allow for vapor expansion.[10]
Step 2: Labeling
Accurate and clear labeling is a legal requirement and essential for the safety of all personnel handling the waste.
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added to the container, affix a "Hazardous Waste" label.[7]
-
Complete the Label Information: The label must include:
-
The full chemical name: "2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide".
-
The concentration of the waste.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
Step 3: Storage
Proper storage of the waste container while it awaits pickup is crucial to prevent accidents and ensure regulatory compliance.
-
Secure Storage Location: Store the sealed container in a designated and secure waste accumulation area. This area should be well-ventilated.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.[10]
-
Incompatible Materials: Ensure the storage area is away from incompatible materials.[7]
Step 4: Arranging for Disposal
-
Contact Your EHS Office: Once the container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[12]
-
Provide Necessary Information: Be prepared to provide the EHS office or contractor with a complete and accurate description of the waste.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide.
Caption: Disposal workflow for 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide.
Conclusion
The proper disposal of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is a multi-step process that demands careful attention to detail. By adhering to the principles of hazard assessment, correct segregation, and the procedural steps for containerization, labeling, and storage, laboratory professionals can ensure a safe working environment and maintain compliance with all relevant regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for any additional requirements.[13][14]
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- 2-Bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | CAS 941294-29-7. (n.d.).
- 2-Bromo-N-(2,4-dimethylphenyl)benzenesulfonamide, min 98%, 100 grams. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
